GSK-626616
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5Z)-2-(2,6-dichlorophenyl)imino-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N4OS/c19-11-2-1-3-12(20)16(11)23-18-24-17(25)15(26-18)9-10-4-5-13-14(8-10)22-7-6-21-13/h1-9H,(H,23,24,25)/b15-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPNRXFBYZVRIB-DHDCSXOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=C2NC(=O)C(=CC3=CC4=NC=CN=C4C=C3)S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)N=C2NC(=O)/C(=C/C3=CC4=NC=CN=C4C=C3)/S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025821-33-3 | |
| Record name | GSK-626616 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025821333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5Z)-2-[(2,6-dichlorophenyl)amino]-5-[(quinoxalin-6-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GSK-626616 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKY0RM282V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of GSK-626616
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-626616 is a potent, orally bioavailable small molecule inhibitor of the Dual-specificity tyrosine-regulated kinase (DYRK) family, with primary activity against DYRK3. It also demonstrates inhibitory effects on other DYRK isoforms, namely DYRK1A and DYRK2. This compound has garnered significant interest for its potential therapeutic applications, particularly in the treatment of anemia, owing to its unique mechanism of action that intertwines cellular stress responses with key signaling pathways governing cell growth and differentiation. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the implicated signaling pathways.
Core Mechanism of Action: Inhibition of DYRK3 and Modulation of mTORC1 Signaling
The principal mechanism of action of this compound is the potent inhibition of DYRK3. This inhibition has a significant downstream effect on the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.
Under cellular stress, a protective mechanism is the formation of stress granules, which are dense aggregates of proteins and RNAs that sequester translation initiation machinery to halt protein synthesis. The mTORC1 complex is also sequestered within these granules. The dissolution of stress granules, which is necessary for the reactivation of mTORC1 signaling, is dependent on the kinase activity of DYRK3.
This compound, by inhibiting DYRK3, prevents the dissolution of these stress granules.[1][2] This effectively traps mTORC1, precluding it from phosphorylating its downstream targets, such as S6-kinase 1 (S6K1) and PRAS40.[1][2] The net result is a suppression of mTORC1-mediated signaling, which has been demonstrated in various cell-based assays.
Furthermore, active DYRK3 has been shown to directly phosphorylate PRAS40, an inhibitory component of the mTORC1 complex.[1] By inhibiting DYRK3, this compound likely also modulates this direct regulatory interaction, further contributing to the overall suppression of mTORC1 activity.
Quantitative Data
The following tables summarize the key quantitative data characterizing the activity of this compound.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Selectivity Notes | Reference |
| DYRK3 | 0.7 | Potent inhibition | [1] |
| DYRK1A | Similar potency to DYRK3 | High affinity | |
| DYRK2 | Similar potency to DYRK3 | High affinity | [3][4] |
| Casein Kinase 2 (CK2) | ~14 | ~20-fold selective for DYRK3 over CK2 | |
| Panel of 451 Kinases | Negligible activity | High selectivity for the DYRK family |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Effect | Quantitative Measurement | Reference |
| S6K1 Phosphorylation (Thr389) | HeLa | Abolished in non-stimulated cells | - | [4] |
| S6K1 Phosphorylation (Thr389) | EGF- and insulin-stimulated HeLa | Reduced | Impaired mTORC1 activity | [4] |
| PRAS40 Phosphorylation (Thr246) | EGF-induced, serum-deprived HeLa | Reduced | - | [4] |
| PRAS40 binding to mTORC1 | Serum-deprived HeLa | Enhanced | - | [4] |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Anemia
| Animal Model | Treatment | Outcome | Quantitative Measurement | Reference |
| Anemic Mice | This compound | Increased hemoglobin levels | Statistically significant increase | [3] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.
-
Methodology: A common method is a radiometric filter binding assay.
-
Recombinant human DYRK3, DYRK1A, or DYRK2 enzyme is incubated with a peptide substrate (e.g., a synthetic peptide with a phosphorylation site) and γ-³²P-ATP in a kinase buffer.
-
This compound is added at varying concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the mixture is transferred to a phosphocellulose filter membrane.
-
The membrane is washed to remove unincorporated γ-³²P-ATP.
-
The amount of incorporated radioactivity on the filter, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Phosphorylation Assays (Western Blotting)
-
Objective: To assess the effect of this compound on the phosphorylation status of mTORC1 downstream targets.
-
Methodology:
-
HeLa cells (or another suitable cell line) are cultured to sub-confluency.
-
Cells are serum-starved for a specified period (e.g., 16 hours) to reduce basal signaling.
-
Cells are pre-treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a defined time (e.g., 1-2 hours).
-
Cells are then stimulated with a growth factor like EGF or insulin for a short period (e.g., 15-30 minutes) to activate the mTORC1 pathway.
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of S6K1 (e.g., phospho-S6K1 Thr389) and PRAS40 (e.g., phospho-PRAS40 Thr246), as well as antibodies for the total proteins as loading controls.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the changes in phosphorylation.
-
Stress Granule Dissolution Assay
-
Objective: To visualize and quantify the effect of this compound on the dissolution of stress granules.
-
Methodology:
-
A cell line stably expressing a fluorescently tagged stress granule marker (e.g., G3BP1-GFP) is used.
-
Cells are subjected to a stressor (e.g., sodium arsenite) to induce the formation of stress granules.
-
The stressor is washed out, and the cells are allowed to recover in the presence of this compound at various concentrations or a vehicle control.
-
Live-cell imaging is performed using a fluorescence microscope equipped with a time-lapse function.
-
The number and size of stress granules per cell are quantified over time using image analysis software.
-
The rate of stress granule dissolution is compared between the treated and control groups.
-
In Vivo Anemia Model
-
Objective: To evaluate the efficacy of this compound in promoting erythropoiesis in an anemic state.
-
Methodology:
-
Anemia is induced in a cohort of mice, for example, through the administration of an agent like phenylhydrazine (to induce hemolysis) or through a model of chemotherapy-induced anemia.
-
Once anemia is established (confirmed by measuring baseline hemoglobin or hematocrit levels), mice are treated orally with this compound at different dose levels or a vehicle control over a specified period.
-
Blood samples are collected at regular intervals to monitor hematological parameters, including hemoglobin, hematocrit, and reticulocyte counts.
-
At the end of the study, bone marrow and spleen may be harvested to analyze erythroid progenitor populations (e.g., CFU-E) by flow cytometry or colony-forming assays.
-
Statistical analysis is performed to determine the significance of the treatment effect.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits DYRK3, preventing stress granule dissolution and mTORC1 release.
Experimental Workflow for Cellular Phosphorylation Assay
Caption: Workflow for assessing mTORC1 pathway inhibition by this compound.
References
GSK-626616: An In-Depth Technical Guide to a Potent DYRK3 Inhibitor
For Research, Scientific, and Drug Development Professionals
Introduction
GSK-626616 is a potent and orally bioavailable small molecule inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 3 (DYRK3).[1][2] DYRK3 is a member of the DYRK family of protein kinases, which are involved in a variety of cellular processes, including cell cycle regulation, differentiation, and signal transduction. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, pharmacokinetic properties, and detailed experimental protocols for its evaluation.
Biochemical Activity and Selectivity
This compound is a highly potent inhibitor of DYRK3 with a reported IC50 of 0.7 nM.[1][2] The compound also demonstrates similar inhibitory activity against other members of the DYRK family, namely DYRK1A and DYRK2.[1][2] Notably, this compound exhibits a good selectivity profile, with an approximately 20-fold selectivity over Casein Kinase 2 and negligible activity when screened against a large panel of 451 other kinases.
| Target Kinase | IC50 (nM) | Selectivity vs. DYRK3 |
| DYRK3 | 0.7 | 1x |
| DYRK1A | Similar to DYRK3 | ~1x |
| DYRK2 | Similar to DYRK3 | ~1x |
| Casein Kinase 2 | ~14 | ~20x |
Cellular Activity and Mechanism of Action
This compound has been shown to modulate the mTORC1 signaling pathway. In cellular assays, treatment with this compound leads to a reduction in the phosphorylation of PRAS40, a negative regulator of mTORC1.[3][4] This, in turn, affects downstream signaling, including the phosphorylation of S6K1.[2] The inhibition of DYRK3 by this compound has been linked to the dissolution of stress granules, which can sequester mTORC1, thereby coupling stress granule dynamics to mTORC1 signaling.[3][4][5]
DYRK3-mTORC1 Signaling Pathway
Caption: this compound inhibits DYRK3, affecting mTORC1 signaling.
In Vivo Activity and Pharmacokinetics
This compound is orally bioavailable and has demonstrated efficacy in preclinical models of anemia. In a carboplatin and radiation-induced anemia mouse model, administration of this compound led to an increase in hemoglobin levels. This effect is thought to be mediated by the inhibition of DYRK3, which acts as a negative regulator of erythropoiesis. In cellular assays, this compound enhances the number of colony-forming units-erythroid (CFU-E) stimulated by erythropoietin (Epo).
| Parameter | Value | Species | Dosing |
| Oral Bioavailability | High | Preclinical species | Oral |
Experimental Protocols
Biochemical Kinase Inhibition Assay (Radiometric)
This protocol describes a general method for determining the in vitro inhibitory activity of this compound against DYRK3 using a radiometric assay.
Materials:
-
Recombinant human DYRK3 enzyme
-
This compound
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Substrate peptide (e.g., a peptide containing a DYRK recognition motif)
-
P81 phosphocellulose paper
-
Phosphoric acid wash buffer (e.g., 0.75% H₃PO₄)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, add kinase buffer, diluted this compound (or DMSO for control), and substrate peptide.
-
Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP (or [γ-³³P]ATP) and the DYRK3 enzyme.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper multiple times with phosphoric acid wash buffer to remove unincorporated radiolabeled ATP.
-
Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a radiometric kinase inhibition assay.
Cellular mTORC1 Signaling Assay (Western Blot)
This protocol outlines a general method to assess the effect of this compound on the phosphorylation of PRAS40, a downstream target of DYRK3 in the mTORC1 pathway.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment
-
Primary antibodies: anti-phospho-PRAS40 (Thr246), anti-PRAS40, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed HeLa cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (or DMSO for control) for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-PRAS40 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total PRAS40 and a loading control (e.g., β-actin) to normalize the data.
In Vivo Anemia Model (Carboplatin/Radiation-Induced)
This protocol provides a general framework for evaluating the efficacy of this compound in a mouse model of anemia induced by carboplatin and/or radiation.
Materials:
-
C57BL/6 mice
-
Carboplatin
-
Radiation source (optional)
-
This compound formulated for oral administration
-
Vehicle control
-
Equipment for blood collection (e.g., retro-orbital or tail vein)
-
Hematology analyzer
Procedure:
-
Induce anemia in mice by a single intraperitoneal injection of carboplatin (e.g., 120 mg/kg).[6] In some models, a sublethal dose of total body irradiation may also be used.[7][8]
-
Begin oral administration of this compound or vehicle control one day after the induction of anemia and continue for a specified duration (e.g., 7-14 days).
-
Monitor animal health and body weight throughout the study.
-
Collect blood samples at baseline (before anemia induction) and at various time points after treatment.
-
Analyze blood samples for hematological parameters, including hemoglobin, hematocrit, and red blood cell count, using a hematology analyzer.
-
At the end of the study, tissues such as bone marrow and spleen may be collected for further analysis (e.g., flow cytometry for erythroid progenitors).
Caption: Workflow for an in vivo anemia model.
Conclusion
This compound is a valuable research tool for investigating the biological roles of DYRK3 and the broader DYRK kinase family. Its high potency, oral bioavailability, and demonstrated in vivo efficacy in a model of anemia make it a significant compound for further study in hematology and oncology. The experimental protocols provided in this guide offer a starting point for researchers to evaluate the activity and potential therapeutic applications of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dual specificity kinase DYRK3 couples stress granule condensation/dissolution to mTORC1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. imls.uzh.ch [imls.uzh.ch]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. d-nb.info [d-nb.info]
The Nexus of GSK-626616 and mTORC1 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the compound GSK-626616 and its intricate relationship with the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. This compound, a potent inhibitor of the dual-specificity tyrosine-regulated kinase 3 (DYRK3), has been identified as a modulator of mTORC1 activity. This document consolidates the current understanding of its mechanism of action, presents quantitative data on its biochemical and cellular effects, and provides detailed experimental protocols for studying its interaction with the mTORC1 pathway. The information is intended to serve as a comprehensive resource for researchers in cellular signaling, drug discovery, and related fields.
Introduction to this compound and mTORC1 Signaling
The mTORC1 signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, responding to a variety of stimuli including growth factors, nutrients, and cellular energy levels. Dysregulation of this pathway is implicated in numerous diseases, including cancer and metabolic disorders. This compound is a small molecule inhibitor originally developed as a potent inhibitor of DYRK family kinases.[1] Subsequent research has revealed its significant impact on the mTORC1 signaling cascade, presenting a novel mechanism for mTORC1 regulation.
Quantitative Data on this compound
The following tables summarize the key quantitative data reported for this compound.
Table 1: Kinase Inhibitory Profile of this compound
| Target Kinase | IC50 (nM) | Selectivity Notes | Reference |
| DYRK3 | 0.7 | Potent inhibitor | [1] |
| DYRK1A | Similar potency to DYRK3 | - | Wippich et al., 2013 |
| DYRK2 | Similar potency to DYRK3 | - | Wippich et al., 2013 |
| ERK8 | Weakly inhibited in vitro | Off-target effect | [1] |
| RSK3/4 | Weakly inhibited in vitro | Off-target effect | [1] |
Table 2: Cellular Effects of this compound on mTORC1 Signaling
| Cellular Endpoint | Effect | Concentration | Cell Line | Reference |
| S6K1 Phosphorylation (Thr389) | Inhibition | 1 µM - 10 µM | HeLa, other mammalian cell lines | [1] |
| PRAS40 Phosphorylation (Thr246) | Reduction | Not specified | HeLa | Wippich et al., 2013 |
| PRAS40 binding to mTORC1 | Increased | Not specified | HeLa | Wippich et al., 2013 |
| Protein Synthesis | Reduction | Not specified | HeLa | [1] |
| Stress Granule Dissolution | Delayed | 1 µM | HeLa | [1] |
Signaling Pathways and Mechanism of Action
This compound's influence on mTORC1 signaling is primarily mediated through its inhibition of DYRK3. The current model suggests that DYRK3 directly phosphorylates the mTORC1 inhibitory subunit, PRAS40 (Proline-Rich Akt Substrate 40 kDa), at threonine 246. This phosphorylation event is thought to promote the dissociation of PRAS40 from mTORC1, thereby relieving its inhibitory effect and allowing for mTORC1 activation. By inhibiting DYRK3, this compound prevents this phosphorylation, leading to an increased association of PRAS40 with mTORC1 and subsequent inhibition of mTORC1 signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are representative protocols for key experiments used to elucidate the effects of this compound on mTORC1 signaling.
Western Blot Analysis of S6K1 and PRAS40 Phosphorylation
This protocol describes the detection of changes in the phosphorylation status of mTORC1 substrates, S6K1 and PRAS40, in response to this compound treatment.
Protocol Steps:
-
Cell Culture and Treatment:
-
Plate HeLa cells and grow to 70-80% confluency.
-
Serum-starve the cells for 16 hours to reduce basal mTORC1 activity.
-
Pre-treat cells with desired concentrations of this compound (e.g., 1 µM, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate with a growth factor such as EGF (100 ng/mL) for 30 minutes to activate the mTORC1 pathway.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-S6K1 (Thr389), total S6K1, phospho-PRAS40 (Thr246), and total PRAS40 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vitro mTORC1 Kinase Assay
This assay directly measures the kinase activity of immunoprecipitated mTORC1 in the presence of this compound.
Protocol Steps:
-
Immunoprecipitation of mTORC1:
-
Lyse cells in a CHAPS-based buffer to preserve the integrity of the mTORC1 complex.
-
Incubate cell lysates with an anti-mTOR or anti-Raptor antibody coupled to protein A/G beads overnight at 4°C.
-
Wash the immunoprecipitates extensively with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the mTORC1-bound beads in kinase assay buffer containing a recombinant substrate (e.g., GST-S6K1 or GST-4E-BP1).
-
Add this compound or vehicle to the reaction mixture at various concentrations.
-
Initiate the kinase reaction by adding ATP (and often [γ-³²P]ATP for radioactive detection).
-
Incubate at 30°C for 30 minutes.
-
-
Detection of Substrate Phosphorylation:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the reaction products by SDS-PAGE.
-
Analyze substrate phosphorylation by autoradiography (for ³²P) or by Western blotting with a phospho-specific antibody.
-
Co-Immunoprecipitation of mTORC1 and PRAS40
This protocol is used to assess the association between PRAS40 and the mTORC1 complex following treatment with this compound.
Protocol Steps:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described in the Western blot protocol.
-
Lyse cells in a non-denaturing lysis buffer (e.g., CHAPS-based) to maintain protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate cell lysates with an anti-mTOR antibody or control IgG overnight at 4°C.
-
Add protein A/G beads and incubate for an additional 1-2 hours.
-
Wash the beads several times with lysis buffer.
-
-
Elution and Detection:
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using antibodies against mTOR and PRAS40. An increase in the amount of PRAS40 in the mTOR immunoprecipitate from this compound-treated cells indicates an enhanced interaction.
-
Conclusion
This compound represents a valuable chemical probe for investigating the regulation of mTORC1 signaling by DYRK family kinases. Its ability to indirectly inhibit mTORC1 by stabilizing the PRAS40-mTORC1 interaction provides a distinct mechanism of action compared to direct mTOR kinase inhibitors. The data and protocols presented in this guide offer a foundational resource for further research into the therapeutic potential and cellular functions of targeting the DYRK3-PRAS40-mTORC1 axis. Further studies are warranted to fully elucidate the dose-dependent effects of this compound on mTORC1 substrates and to explore its efficacy in disease models characterized by mTORC1 hyperactivation.
References
GSK-626616: A Technical Guide for Anemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-626616 is a potent, orally bioavailable small molecule inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 3 (DYRK3).[1][2] It is under investigation as a potential novel therapeutic for anemia. This technical guide provides a comprehensive overview of the core scientific and technical information available on this compound, including its mechanism of action, preclinical data, and detailed experimental protocols. The information is intended to support researchers and drug development professionals in the evaluation and potential application of this compound in anemia research.
Core Compound and Target Information
This compound is a thiazolidinone derivative that exhibits high potency in inhibiting DYRK3, a member of the DYRK family of kinases.[1] DYRK3 is expressed in erythroid progenitors and is thought to play a negative regulatory role in their proliferation and differentiation.[1] By inhibiting DYRK3, this compound is hypothesized to relieve this negative regulation, thereby promoting erythropoiesis, particularly under conditions of anemic stress.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency and Selectivity
| Target | IC50 (nM) | Kinase Family | Notes |
| DYRK3 | 0.7 | DYRK | Potent inhibition. |
| DYRK1A | Similar to DYRK3 | DYRK | Similar potency to DYRK3.[1] |
| DYRK2 | Similar to DYRK3 | DYRK | Similar potency to DYRK3.[1] |
| Casein Kinase 2 | ~14 | - | Approximately 20-fold selectivity over this kinase.[1] |
Table 2: Preclinical Pharmacokinetics
| Species | Dose (mg/kg) | Route | AUC (µg·hr/mL) | Notes |
| Canine | 30 | Oral (capsule) | 23.64 ± 2.84 | Data for the meglumine, monohydrate salt form (GSK626616AC).[1] |
Table 3: In Vivo Efficacy in a Mouse Model of Anemia
| Animal Model | Treatment | Endpoint | Result |
| Carboplatin/Radiation-Induced Anemia in Mice | This compound (daily, i.p.) vs. Vehicle | Hemoglobin Levels at Day 15 | Statistically significant increase compared to vehicle control.[1] |
| Platelet Levels at Day 15 | Elevated compared to vehicle control.[1] |
Signaling Pathway and Mechanism of Action
This compound's mechanism of action is centered on the inhibition of DYRK3 in erythroid progenitor cells. Under anemic stress, the inhibition of DYRK3 is believed to enhance the proliferation of early erythroid progenitors (kit+ cells), leading to an increased production of erythroblasts (Ter119+/CD71+), and thereby accelerating recovery from anemia.[1] In cellular assays, this compound has been shown to enhance the number of colony-forming unit-erythroid (CFU-E) stimulated by erythropoietin (Epo) from human marrow, although it has no such activity on its own.[1] This suggests that this compound acts as a sensitizer to the effects of Epo.
Figure 1: Proposed signaling pathway for this compound in erythroid progenitor cells.
Experimental Protocols
The following are detailed, representative protocols for key experiments based on the available literature.
In Vivo Chemotherapy-Induced Anemia Mouse Model
This protocol is a representative example for inducing anemia in mice to test the efficacy of this compound.
Figure 2: Experimental workflow for the in vivo chemotherapy-induced anemia model.
1. Animal Model:
-
Species: Mouse (e.g., C57BL/6)
-
Age: 8-10 weeks
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
2. Anemia Induction:
-
On day 0, induce anemia by a combination of:
-
Chemotherapy: A single intraperitoneal (i.p.) injection of carboplatin (e.g., 60 mg/kg).
-
Radiation: A single dose of sub-lethal total body irradiation (e.g., 550 rads).
-
3. Treatment Groups:
-
On day 1, randomize mice into treatment groups (e.g., n=8-10 per group):
-
Vehicle Control: Administer the vehicle solution daily via i.p. injection.
-
This compound: Administer this compound at the desired dose(s) daily via i.p. injection. The compound should be formulated in a suitable vehicle.
-
4. Monitoring and Sample Collection:
-
Monitor the health and body weight of the mice daily.
-
Collect peripheral blood samples (e.g., via tail vein) at specified time points (e.g., day 7 and day 15) for hematological analysis.
5. Endpoint Analysis:
-
At the end of the study (e.g., day 15), collect a final blood sample for a complete blood count (CBC) analysis.
-
Key parameters to measure include hemoglobin, hematocrit, red blood cell count, and platelet count.
-
Compare the results between the this compound-treated group and the vehicle control group using appropriate statistical analysis (e.g., t-test or ANOVA).
Human Bone Marrow Colony-Forming Unit-Erythroid (CFU-E) Assay
This protocol is a representative example for assessing the effect of this compound on the formation of erythroid colonies from human bone marrow progenitor cells.
Figure 3: Experimental workflow for the CFU-E assay.
1. Cell Source:
-
Obtain fresh human bone marrow aspirates from healthy donors.
-
Isolate mononuclear cells (MNCs) using Ficoll-Paque density gradient centrifugation.
2. Culture Medium:
-
Prepare a semi-solid methylcellulose-based medium (e.g., MethoCult™) supplemented with appropriate nutrients and cytokines.
3. Experimental Setup:
-
Plate the bone marrow MNCs at a suitable density (e.g., 1 x 10^5 cells/mL) in the methylcellulose medium.
-
Set up the following treatment conditions in triplicate:
-
Vehicle Control: Medium with vehicle (e.g., DMSO).
-
Erythropoietin (Epo) alone: Medium supplemented with a suboptimal concentration of Epo (e.g., 0.1-1 U/mL).
-
This compound + Epo: Medium containing Epo and varying concentrations of this compound.
-
4. Incubation:
-
Incubate the culture plates at 37°C in a humidified atmosphere with 5% CO2.
5. Colony Scoring:
-
After 7-10 days of incubation, identify and count the CFU-E colonies under an inverted microscope.
-
CFU-E colonies are typically small clusters of hemoglobinized cells.
6. Data Analysis:
-
Calculate the mean number of CFU-E colonies for each treatment condition.
-
Compare the colony numbers in the this compound-treated groups to the Epo alone group to determine the effect of the compound on CFU-E formation.
Conclusion
This compound is a promising DYRK3 inhibitor with demonstrated preclinical activity in models of anemia. Its mechanism of action, involving the potentiation of erythropoietin-stimulated erythropoiesis, offers a novel approach to treating anemia. The data and protocols presented in this guide provide a foundation for further research into the therapeutic potential of this compound. Further studies are warranted to fully elucidate its efficacy and safety profile.
References
Technical Whitepaper: GSK-626616, an Inhibitor of the Erythroid Negative Regulator DYRK3, for the Treatment of Anemia
Audience: Researchers, scientists, and drug development professionals.
Core Topic: This document provides a detailed technical overview of GSK-626616, a potent kinase inhibitor. Contrary to the initial premise of it being a negative regulator, this compound acts as a promoter of erythropoiesis by inhibiting Dual-specificity tyrosine-regulated kinase 3 (DYRK3), an identified negative regulator of red blood cell production, particularly under conditions of erythropoietic stress.
Executive Summary
Erythropoiesis is the tightly controlled process of red blood cell production, primarily stimulated by the hormone erythropoietin (EPO).[1][2] However, intrinsic negative feedback mechanisms exist to prevent excessive erythropoiesis. One such identified negative regulator is the kinase DYRK3, which attenuates red cell production, especially during anemia.[3] this compound is a potent, orally bioavailable small molecule inhibitor of DYRK3.[4][5] By inhibiting the inhibitory action of DYRK3, this compound effectively enhances erythropoiesis and accelerates recovery from anemia in preclinical models.[4] This whitepaper details the mechanism of action, quantitative biochemical data, key experimental protocols, and relevant signaling pathways associated with this compound.
Mechanism of Action: Inhibition of a Negative Regulator
This compound's pro-erythropoietic effect is indirect. The kinase DYRK3 is understood to function as a brake on erythroid progenitor expansion, with its expression elevated during anemic stress.[4] this compound selectively binds to the ATP-binding site of DYRK3, inhibiting its kinase activity.[6] This "release of the brake" allows for enhanced proliferation of early erythroid progenitors (kit+ cells), leading to an increased output of more mature erythroblasts (Ter119+/CD71+) and ultimately accelerating recovery from anemia.[4]
This mechanism is hypothesized to be self-regulating; in normal, non-anemic conditions, DYRK3 expression in the bone marrow is very low.[4] Consequently, this compound has shown no effect on the blood counts of normal mice, suggesting its therapeutic action is specific to states of erythropoietic stress.[4]
Signaling Pathway Diagram
Data Presentation
Quantitative data for this compound has been compiled from published literature and public databases.
Table 1: Biochemical and Pharmacokinetic Properties
| Parameter | Value | Source |
| Target | DYRK3 (Dual-specificity tyrosine-regulated kinase 3) | [4][5][7] |
| IC₅₀ (DYRK3) | 0.7 nM | [4][5][7] |
| Family Selectivity | Similar potency for DYRK1A and DYRK2 | [4][5] |
| Kinase Selectivity | ~20-fold selectivity vs. Casein Kinase 2 | [4][7] |
| Molecular Weight | 401.27 Da | [7] |
| Oral Bioavailability | High in preclinical species | [4] |
| Canine AUC (30 mg/kg) | 23.64 ± 2.84 µg·hr/mL | [4] |
Table 2: Preclinical Efficacy Data
| Model System | Key Finding | Source |
| Human Marrow Cells (in vitro) | Enhances Epo-stimulated CFU-E number; no effect alone. | [4] |
| Murine Kit+ Marrow Cells (in vitro) | Increased ³H-thymidine uptake; increased number of Ter119+/CD71+ cells. | [4] |
| Normal Mice (in vivo) | No effect on blood counts (0.0001 to 30 µM daily for 14 days). | [4] |
| Anemic Mice (in vivo) | Statistically significant increase in hemoglobin vs. vehicle at day 15. | [4] |
| Anemic Mice (in vivo) | Elevated platelet levels vs. vehicle control at day 15. | [4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further investigation.
In Vitro Colony-Forming Unit-Erythroid (CFU-E) Assay
This assay assesses the ability of this compound to stimulate the formation of early erythroid progenitor colonies from bone marrow.
-
Cell Source: Mononuclear cells isolated from fresh human bone marrow aspirates.
-
Culture Medium: Methylcellulose-based medium (e.g., MethoCult™) supplemented with cytokines.
-
Cytokine Stimulation: Recombinant human Erythropoietin (Epo) is added to stimulate CFU-E colony formation. Control conditions include Epo alone, this compound alone, and Epo in combination with a dose-range of this compound.
-
Plating: Cells are plated in 35 mm culture dishes.
-
Incubation: Cultures are maintained at 37°C in a humidified incubator with 5% CO₂ for approximately 7-10 days.
-
Analysis: Colonies consisting of 8 or more hemoglobinized cells are identified as CFU-E and counted using an inverted microscope. The effect of this compound is quantified by comparing colony numbers in treated versus control dishes.[4]
In Vivo Carboplatin/Radiation Mouse Model of Anemia
This protocol establishes an anemic state in mice to test the efficacy of compounds that promote erythropoietic recovery.
-
Animal Model: Standard laboratory mouse strains (e.g., C57BL/6).[8][9]
-
Anemia Induction: Anemia is induced through a combination of carboplatin administration and sub-lethal total body irradiation to suppress bone marrow function.[4]
-
Treatment: Following induction, mice are randomized into treatment groups. One group receives daily intraperitoneal (i.p.) injections of this compound at a specified dose. The control group receives vehicle injections on the same schedule.[4]
-
Monitoring: Blood samples are collected periodically (e.g., via tail vein) to monitor complete blood counts (CBCs), with a focus on hemoglobin levels and reticulocyte counts.
-
Endpoint Analysis: At a predetermined endpoint (e.g., day 15 post-induction), a final blood sample is taken for CBC analysis. Statistical comparisons are made between the this compound-treated group and the vehicle control group to determine if the compound accelerated the recovery of hemoglobin levels.[4]
Experimental Workflow Diagrams
Conclusion and Future Directions
This compound represents a targeted therapeutic strategy for anemia by inhibiting DYRK3, a negative regulator of erythropoiesis. Preclinical data strongly support its role in promoting recovery from anemia, specifically under conditions of erythropoietic stress.[4] Its high potency and oral bioavailability make it an attractive candidate for development.[4][5] Future research should focus on fully elucidating the downstream targets of DYRK3 within the erythroid lineage and exploring the efficacy of this compound in a broader range of anemia models, including those related to chronic kidney disease and myelodysplastic syndromes.
References
- 1. The mechanism of action of erythropoietin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. DYRK3 Dual-specificity Kinase Attenuates Erythropoiesis during Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. GSK 626616 | DYRK | Tocris Bioscience [tocris.com]
- 8. Mouse Models of Erythropoiesis and Associated Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mouse Models of Erythropoiesis and Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GSK-626616 in Stress Granule Dissolution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stress granules (SGs) are dynamic, non-membranous assemblies of messenger ribonucleoproteins (mRNPs) that form in the cytoplasm in response to cellular stress. These structures are crucial for cell survival and adaptation by sequestering untranslated mRNAs and signaling proteins. The timely dissolution of SGs upon stress relief is critical for the resumption of normal cellular functions, including translation. Dysregulation of SG dynamics is implicated in various pathologies, including neurodegenerative diseases and cancer. GSK-626616, a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 3 (DYRK3), has emerged as a key chemical probe for studying the mechanisms governing SG disassembly. This technical guide provides an in-depth overview of the role of this compound in preventing stress granule dissolution, detailing its mechanism of action, the involved signaling pathways, and relevant experimental protocols.
Introduction to Stress Granule Dynamics
Stress granules are formed in response to a variety of stressors that lead to the phosphorylation of the α-subunit of eukaryotic translation initiation factor 2 (eIF2α) or other translational blocks. This results in the disassembly of polysomes and the accumulation of stalled 48S pre-initiation complexes. These stalled complexes, along with a multitude of RNA-binding proteins and signaling molecules, coalesce into visible cytoplasmic foci known as stress granules.
The dissolution of SGs is an active, regulated process that allows for the release of sequestered mRNAs and proteins, enabling the cell to resume normal translation and signaling activities. One of the key regulators of this process is the serine/threonine kinase DYRK3.
This compound: A Potent Inhibitor of DYRK3
This compound is a small molecule inhibitor with high potency for DYRK3. It has been instrumental in elucidating the role of this kinase in cellular processes, particularly in the regulation of membraneless organelles like stress granules.
Kinase Selectivity Profile of this compound
A kinome-wide in vitro screen has demonstrated that at a concentration of 0.1 µM, this compound primarily inhibits the DYRK family of kinases with good selectivity.[1] At 1 µM, some off-target effects are observed, but it retains reasonable selectivity for DYRK kinases.[1]
Mechanism of Action: How this compound Prevents Stress Granule Dissolution
The kinase activity of DYRK3 is essential for the dissolution of stress granules.[1][2] this compound, by inhibiting DYRK3, effectively stalls the disassembly process, leading to the persistence of SGs even after the removal of the initial stressor.[1][2]
The mechanism is centered on the sequestration and reactivation of the mTORC1 (mechanistic target of rapamycin complex 1) signaling pathway.
-
Sequestration of mTORC1 in Stress Granules: During cellular stress, mTORC1, a master regulator of cell growth and proliferation, is sequestered within stress granules. This sequestration leads to a global shutdown of mTORC1 signaling.
-
Role of DYRK3 in mTORC1 Release: Upon stress relief, active DYRK3 phosphorylates key components within the SG, leading to their dissolution. This dissolution releases the sequestered mTORC1, allowing it to return to the cytoplasm and resume its signaling functions.[1][2]
-
This compound-mediated Inhibition: Treatment with this compound inhibits the kinase activity of DYRK3.[1][2] Consequently, DYRK3 is unable to phosphorylate its targets within the SGs, and the granules fail to dissolve. This results in the continued sequestration of mTORC1 and a sustained block in its downstream signaling.[1][2] Inactive DYRK3 itself localizes to stress granules, further contributing to their stability.[3]
This mechanism is independent of the eIF2α phosphorylation status, which is a key trigger for SG assembly. This compound's effect is specifically on the disassembly phase.
Quantitative Data
The following tables summarize the available quantitative data regarding this compound and its effects on stress granule dynamics.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Reference |
| DYRK3 | 0.7 | [1] |
Table 2: Concentration-dependent Effects of this compound on Stress Granule Dissolution
| Concentration | Effect on SG Dissolution | Cell Line | Stressor | Reference |
| 1 µM | Potent delay of SG dissolution | HeLa | Oxidative Stress | [1] |
| 1 µM | Colocalization of inhibited DYRK3 with SGs | HeLa | Arsenite | [3] |
| 10 µM | Potent delay of SG dissolution | HeLa | Oxidative Stress | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effect of this compound on stress granule dissolution.
Cell Culture and Stress Induction
-
Cell Lines: HeLa or U2OS cells are commonly used. U2OS cells stably expressing a fluorescently tagged SG marker like G3BP1 (e.g., G3BP1-GFP) are particularly useful for live-cell imaging.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Stress Induction: To induce stress granule formation, treat cells with a stressor such as:
-
Sodium Arsenite (0.5 mM for 45-60 minutes).
-
Heat Shock (e.g., 44°C for 1 hour).
-
-
Stress Relief and Inhibitor Treatment: After stress induction, wash the cells with fresh, pre-warmed media to remove the stressor. For inhibitor studies, the fresh media should contain the desired concentration of this compound (e.g., 1 µM) or a vehicle control (e.g., DMSO).
Time-Lapse Microscopy for Stress Granule Dissolution Kinetics
This protocol allows for the visualization and quantification of SG disassembly over time.
-
Cell Seeding: Seed G3BP1-GFP expressing U2OS cells on glass-bottom dishes suitable for live-cell imaging.
-
Stress Induction and Relief: Induce stress as described in section 5.1. After stress removal, add media containing this compound or vehicle.
-
Image Acquisition:
-
Immediately place the dish on a pre-warmed (37°C) and CO2-controlled stage of a spinning-disk confocal microscope.
-
Acquire images every 5-10 minutes for a period of 2-4 hours. Use a 60x or 100x oil immersion objective.
-
Capture both GFP (for G3BP1-positive SGs) and DIC (for cell morphology) channels.
-
-
Image Analysis:
-
Quantify the number of cells containing SGs at each time point for each condition (this compound vs. vehicle).
-
A cell is considered SG-positive if it contains at least a certain number (e.g., 3-5) of distinct G3BP1-positive foci.
-
Plot the percentage of SG-positive cells against time to generate dissolution curves.
-
Immunofluorescence for Visualization of Endogenous Stress Granules and DYRK3
This protocol is for fixed-cell analysis of SG markers and the localization of DYRK3.
-
Cell Preparation: Grow cells on glass coverslips. Treat with stressor and inhibitor as described in section 5.1.
-
Fixation and Permeabilization:
-
Wash cells once with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with ice-cold methanol for 10 minutes.
-
-
Blocking and Antibody Staining:
-
Wash three times with PBS.
-
Block with 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100 (PBST) for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Example Primary Antibodies: Rabbit anti-G3BP1 (1:500), Mouse anti-DYRK3 (1:200).
-
-
Wash three times with PBST.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Example Secondary Antibodies: Donkey anti-rabbit Alexa Fluor 488 (1:1000), Donkey anti-mouse Alexa Fluor 568 (1:1000).
-
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Mount coverslips on glass slides using a mounting medium containing DAPI (to stain nuclei).
-
Image using a confocal microscope.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.
Signaling Pathway of Stress Granule Dissolution
Caption: Signaling pathway of stress granule dissolution and its inhibition by this compound.
Experimental Workflow: Time-Lapse Microscopy
Caption: Workflow for analyzing stress granule dissolution kinetics using time-lapse microscopy.
Experimental Workflow: Immunofluorescence
Caption: Workflow for immunofluorescence analysis of stress granules and protein localization.
Conclusion
This compound is an invaluable tool for dissecting the molecular mechanisms of stress granule disassembly. Its specific inhibition of DYRK3 has illuminated a critical pathway involving the release and reactivation of mTORC1, which is essential for the timely dissolution of SGs and the resumption of protein synthesis following cellular stress. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to investigate SG dynamics and explore potential therapeutic strategies targeting this fundamental cellular process. Further research into the upstream regulators of DYRK3 and the full spectrum of its substrates within stress granules will undoubtedly provide deeper insights into the complex regulation of cellular stress responses.
References
In-Depth Technical Guide: The Biological Activity of GSK-626616
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-626616 is a potent and selective, orally bioavailable small molecule inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family, with a primary focus on DYRK3.[1][2][3][4] This technical guide provides a comprehensive overview of the biological activity of this compound, summarizing key quantitative data, detailing experimental methodologies from seminal studies, and illustrating its mechanism of action and experimental applications through signaling pathway and workflow diagrams.
Core Mechanism of Action
This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of DYRK family kinases.[5] This inhibition prevents the phosphorylation of downstream substrates, thereby modulating various cellular processes.
References
Methodological & Application
Application Notes and Protocols for GSK-626616 In Vitro Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-626616 is a potent, orally bioavailable small molecule inhibitor of the Dual-specificity tyrosine-regulated kinase 3 (DYRK3). It also demonstrates inhibitory activity against other members of the DYRK family, such as DYRK1A and DYRK2, with similar potency.[1] The primary mechanism of action of this compound involves the inhibition of DYRK3's kinase activity, which plays a crucial role in cellular processes, including the regulation of the mTORC1 signaling pathway. These application notes provide detailed protocols for in vitro cellular assays to characterize the activity of this compound.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Cell Line | IC50 Value | Reference |
| DYRK3 | Kinase Assay | - | 0.7 nM | [1][2] |
| DYRK1A | Kinase Assay | - | Similar to DYRK3 | [1] |
| DYRK2 | Kinase Assay | - | Similar to DYRK3 | [1] |
| Cellular Activity | Cytotoxicity Assay (MTS) | HT-22 | 27.8 µM | [1] |
Signaling Pathway
This compound exerts its cellular effects by inhibiting DYRK3, a kinase that has been shown to influence the mTORC1 signaling pathway. Inhibition of DYRK3 by this compound leads to a reduction in the phosphorylation of key downstream effectors of mTORC1, such as S6 Kinase 1 (S6K1) at threonine 389 (Thr389) and PRAS40 at threonine 246 (Thr246).[1] This indicates that this compound can impair mTORC1 activity in cellular contexts.[1]
Caption: this compound inhibits DYRK3, modulating mTORC1 signaling and cell growth.
Experimental Protocols
Protocol 1: Western Blot Analysis of mTORC1 Pathway Inhibition in HeLa Cells
This protocol details the procedure for assessing the effect of this compound on the phosphorylation of S6K1 and PRAS40 in HeLa cells via Western blotting.
Materials:
-
HeLa cells
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)[3][4]
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-S6K1 (Thr389)
-
Total S6K1
-
Phospho-PRAS40 (Thr246)
-
Total PRAS40
-
GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours in serum-free DMEM.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for 2-4 hours. A vehicle control (DMSO) should be included.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Caption: Workflow for Western blot analysis of mTORC1 pathway inhibition.
Protocol 2: MTS Cytotoxicity Assay in HT-22 Cells
This protocol describes how to determine the cytotoxic effects of this compound on the mouse hippocampal cell line HT-22 using an MTS assay.
Materials:
-
HT-22 cells
-
This compound
-
DMEM
-
FBS
-
Penicillin-Streptomycin
-
96-well plates
-
MTS reagent
Procedure:
-
Cell Seeding:
-
Culture HT-22 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A suggested concentration range is from 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTS Assay and Data Analysis:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Caption: Workflow for determining the cytotoxicity of this compound using an MTS assay.
References
Application Notes and Protocols for GSK-626616 In Vivo Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-626616 is a potent and orally bioavailable small molecule inhibitor of the Dual-specificity tyrosine-regulated kinase 3 (DYRK3). It also demonstrates inhibitory activity against other members of the DYRK family, such as DYRK1A and DYRK2, with similar potency. Preclinical studies have identified this compound as a promising therapeutic candidate for the treatment of anemia. These application notes provide a summary of the available data from in vivo animal model studies, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Mechanism of Action
DYRK3 has been identified as a negative regulator of erythropoiesis, the process of red blood cell production. During anemic stress, the expression of DYRK3 is upregulated, which in turn attenuates the production of new red blood cells. Mechanistically, DYRK3 is understood to inhibit the Nuclear Factor of Activated T-cells (NFAT) transcription factors. NFAT proteins are crucial for the transcription of genes that promote the differentiation and proliferation of erythroid progenitors. By inhibiting DYRK3, this compound is believed to relieve this negative regulation, thereby enhancing erythropoiesis and increasing red blood cell production.
Signaling Pathway
Application Notes and Protocols for Preparing GSK-626616 Stock Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation, storage, and handling of stock solutions of GSK-626616, a potent inhibitor of dual-specificity tyrosine-regulated kinase 3 (DYRK3), using Dimethyl Sulfoxide (DMSO) as the solvent.
Introduction
This compound is a small molecule inhibitor with high potency against DYRK3 (IC50 = 0.7 nM) and also shows activity against other DYRK family members like DYRK1A and DYRK2.[1][2][3][4][5][6] Its use in research is crucial for studying cellular processes regulated by these kinases. Proper preparation of stock solutions is the first critical step to ensure the accuracy and reproducibility of experimental results.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate preparation of stock solutions.
| Property | Value | References |
| Molecular Weight | 401.27 g/mol | [1][2][3][7] |
| Molecular Formula | C₁₈H₁₀Cl₂N₄OS | [1][3][7] |
| CAS Number | 1025821-33-3 | [1][3][7][8] |
| Appearance | Light yellow to yellow solid | [1] |
| Solubility in DMSO | 20 mg/mL (49.84 mM) to 50 mg/mL (124.60 mM) | [1][2][3][4][5][9] |
| Storage (Powder) | -20°C for up to 3 years | [1][2][8][9] |
| Storage (in DMSO) | -80°C for up to 2 years; -20°C for up to 1 year | [1][2][4][8] |
Note: The solubility of this compound in DMSO can be influenced by the purity of the compound and the quality of the DMSO. It is highly recommended to use fresh, anhydrous (moisture-free) DMSO for optimal dissolution.[2] If precipitation is observed, gentle warming (to no higher than 37°C) and/or sonication can be used to facilitate dissolution.[1][4][5][9]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a commonly used high-concentration stock solution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Determine the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, calculate the required mass using its molecular weight (401.27 g/mol ).
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 401.27 g/mol x 1000 mg/g = 4.0127 mg
-
-
Weighing this compound: Carefully weigh out approximately 4.01 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Adding DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to dissolve the powder. Visually inspect the solution to ensure all the solid has dissolved and the solution is clear. If necessary, use a sonicator or warm the solution gently in a 37°C water bath to aid dissolution.[4][5]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1][2][4][8]
Protocol 2: Preparation of Working Solutions
This protocol provides an example of how to prepare a working solution of this compound for treating cells in culture. The final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[10]
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
Procedure:
-
Determine the final desired concentration of this compound: For example, to achieve a final concentration of 10 µM in the cell culture medium.
-
Prepare the working solution: Dilute the 10 mM this compound stock solution 1:1000 in the cell culture medium. For instance, to prepare 1 mL of working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mix thoroughly: Gently mix the working solution by pipetting up and down or by gentle vortexing before adding it to the cells.
-
Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the inhibitor.
Mandatory Visualizations
Caption: Workflow for preparing a this compound stock solution in DMSO.
Caption: this compound inhibits DYRK3, impacting mTORC1 signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.chemscene.com [file.chemscene.com]
- 4. glpbio.com [glpbio.com]
- 5. file.glpbio.com [file.glpbio.com]
- 6. mybiosource.com [mybiosource.com]
- 7. medkoo.com [medkoo.com]
- 8. invivochem.net [invivochem.net]
- 9. This compound | DYRK | TargetMol [targetmol.com]
- 10. file.selleckchem.com [file.selleckchem.com]
Application Notes and Protocols for GSK-626616 in CFU-E Stimulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-626616 is a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family, with a particularly high affinity for DYRK3 (IC₅₀ = 0.7 nM).[1][2] Emerging research has identified DYRK3 as a negative regulator of erythropoiesis, the process of red blood cell production. By inhibiting DYRK3, this compound has been shown to enhance the number of Colony Forming Unit-Erythroid (CFU-E) colonies stimulated by erythropoietin (EPO) in human bone marrow cultures.[1] This makes this compound a compound of significant interest for potential therapeutic applications in anemia and other disorders characterized by impaired erythropoiesis.
These application notes provide a detailed protocol for utilizing this compound in a CFU-E stimulation assay to assess its effects on the proliferation and differentiation of erythroid progenitor cells.
Signaling Pathways and Mechanism of Action
Erythropoiesis is a tightly regulated process governed by a network of signaling pathways. The primary cytokine responsible for erythroid progenitor survival, proliferation, and differentiation is Erythropoietin (EPO). The binding of EPO to its receptor (EPOR) on the surface of CFU-E cells initiates a signaling cascade predominantly through the JAK2-STAT5 pathway. Additionally, the PI3K/AKT and MAPK pathways are also known to play crucial roles in this process.
This compound is hypothesized to promote CFU-E proliferation by inhibiting DYRK3, which acts as a negative regulator within these signaling cascades. The precise mechanism is still under investigation, but it is believed that the inhibition of DYRK3 relieves a brake on the proliferative signals downstream of the EPO receptor, leading to an enhanced response to EPO.
Data Presentation
The following table presents representative data on the dose-dependent effect of this compound on CFU-E colony formation from human bone marrow mononuclear cells. This data is illustrative and researchers should generate their own data based on the specific experimental conditions.
| This compound Concentration (µM) | Mean CFU-E Colonies (per 1x10⁵ cells) | Standard Deviation | Fold Increase vs. Vehicle |
| 0 (Vehicle Control) | 50 | ± 5 | 1.0 |
| 0.01 | 75 | ± 7 | 1.5 |
| 0.1 | 120 | ± 11 | 2.4 |
| 1 | 180 | ± 15 | 3.6 |
| 10 | 165 | ± 18 | 3.3 |
| 30 | 150 | ± 20 | 3.0 |
Experimental Protocols
Preparation of this compound Stock Solution
-
Molecular Weight: 401.27 g/mol .
-
Solvent: this compound is soluble in DMSO.
-
Stock Solution Preparation:
-
To prepare a 10 mM stock solution, dissolve 4.01 mg of this compound in 1 mL of sterile DMSO.
-
Mix thoroughly by vortexing until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
CFU-E Stimulation Assay Protocol
This protocol is designed for the evaluation of this compound's effect on CFU-E colony formation from human bone marrow mononuclear cells (BM-MNCs).
Materials:
-
Human bone marrow mononuclear cells (BM-MNCs)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant Human Erythropoietin (EPO)
-
Recombinant Human Stem Cell Factor (SCF) - optional, but recommended for optimal BFU-E growth which precedes CFU-E
-
This compound stock solution (10 mM in DMSO)
-
MethoCult™ H4034 Optimum or similar methylcellulose-based semi-solid medium
-
Sterile, nuclease-free water
-
35 mm culture dishes
-
Humidified incubator (37°C, 5% CO₂)
Experimental Workflow:
Procedure:
-
Cell Preparation:
-
Thaw cryopreserved human BM-MNCs or isolate fresh MNCs using density gradient centrifugation (e.g., Ficoll-Paque™).
-
Wash the cells twice with IMDM containing 2% FBS.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.
-
Resuspend the cells in IMDM with 2% FBS to a final concentration of 1 x 10⁶ cells/mL.
-
-
Preparation of Culture Medium:
-
Prepare serial dilutions of the this compound stock solution in IMDM to achieve the desired final concentrations in the assay (e.g., 0.01 µM to 30 µM). Remember to account for the final volume of the methylcellulose culture.
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration.
-
In a sterile tube, combine the cell suspension, recombinant human EPO (final concentration typically 2-3 U/mL), and the appropriate volume of the this compound dilution or vehicle control.
-
Add this cell and cytokine mixture to the MethoCult™ medium according to the manufacturer's instructions (a common ratio is 1 part cell suspension to 10 parts MethoCult™).
-
-
Plating and Incubation:
-
Vortex the MethoCult™ mixture vigorously to ensure a homogenous cell suspension.
-
Allow the tube to stand for 5-10 minutes to allow bubbles to dissipate.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the mixture into each 35 mm culture dish.
-
Gently rotate the dishes to ensure the medium spreads evenly.
-
Place the culture dishes in a larger petri dish with a separate, open dish of sterile water to maintain humidity.
-
Incubate at 37°C in a humidified incubator with 5% CO₂ for 10-14 days.
-
-
Colony Enumeration:
-
After the incubation period, identify and count CFU-E colonies using an inverted microscope.
-
CFU-E colonies are typically small, consisting of 8-64 hemoglobinized (reddish) cells.
-
Score the colonies in a blinded manner to avoid bias.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no colony growth | Poor cell viability | Use freshly isolated cells or ensure proper cryopreservation and thawing techniques. |
| Suboptimal cytokine concentration | Titrate the concentration of EPO to determine the optimal level for your cells. | |
| Incorrect cell plating density | Optimize the number of cells plated per dish. | |
| High background of single cells | Incomplete mixing of cells in methylcellulose | Ensure thorough vortexing of the MethoCult™ mixture. |
| Difficulty in identifying colonies | Overgrowth of colonies | Reduce the cell plating density or shorten the incubation time. |
| Poor hemoglobinization | Ensure the EPO concentration is adequate and the culture conditions are optimal. | |
| Inconsistent results | Variability in reagents | Use the same batch of FBS, cytokines, and MethoCult™ for all experiments in a series. |
| Inconsistent scoring | Have the same person score all plates, or establish clear scoring criteria for multiple scorers. |
Conclusion
This compound presents a promising approach to stimulating erythropoiesis through the inhibition of DYRK3. The provided protocols offer a framework for researchers to investigate the effects of this compound on CFU-E formation. Careful optimization of cell source, cytokine concentrations, and this compound dosage will be crucial for obtaining robust and reproducible results. This research will contribute to a better understanding of the role of DYRK3 in erythropoiesis and the potential of this compound as a novel therapeutic agent.
References
Application Notes and Protocols for In Vivo Experiments Using GSK-626616
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo use of GSK-626616, a potent inhibitor of dual-specificity tyrosine-regulated kinase 3 (DYRK3). This document includes a summary of available in vivo data, detailed experimental protocols for a murine model of anemia, and diagrams of the relevant signaling pathway and experimental workflow.
Data Presentation
While the seminal study by Erickson-Miller et al. (2007) demonstrated the efficacy of this compound in an anemic mouse model, the specific dose used in that study is not publicly available in the meeting abstract.[1] However, data from a preclinical canine model for oral bioavailability is available.[1] Based on this and general practices for in vivo studies with small molecule kinase inhibitors in mice, a starting dose range can be proposed.
| Parameter | Value | Species | Route of Administration | Study Type | Reference |
| Dose | 30 mg/kg | Canine | Oral (capsule) | Bioavailability | [1] |
| AUC | 23.64 ± 2.84 µg·hr/mL | Canine | Oral (capsule) | Bioavailability | [1] |
| Suggested Dose Range for Efficacy Studies | 10 - 50 mg/kg | Murine | Intraperitoneal or Oral Gavage | Efficacy | Inferred |
Signaling Pathway
This compound is a potent inhibitor of DYRK3, which has been shown to be a negative regulator of erythropoiesis and is involved in the mTORC1 signaling pathway.[1][2] Inhibition of DYRK3 by this compound is believed to relieve this negative regulation, promoting the proliferation of erythroid progenitors and thereby increasing hemoglobin levels.[1]
Experimental Protocols
The following is a detailed protocol for an in vivo efficacy study of this compound in a mouse model of chemotherapy-induced anemia. This protocol is based on the information provided in the Erickson-Miller et al. (2007) abstract and general best practices.[1]
Objective: To evaluate the efficacy of this compound in promoting recovery from anemia in a murine model.
Materials:
-
This compound powder
-
Vehicle components:
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
-
Carboplatin
-
Sub-lethally irradiated mice (e.g., C57BL/6, 8-10 weeks old)
-
Standard laboratory equipment for animal handling, injections, and blood collection.
-
Complete Blood Count (CBC) analyzer
Experimental Workflow:
Protocol Steps:
-
Animal Model and Acclimatization:
-
House C57BL/6 mice (or other appropriate strain) in a controlled environment for at least one week to acclimatize.
-
Provide ad libitum access to food and water.
-
-
Induction of Anemia (Day 0):
-
Induce anemia by a combination of chemotherapy and irradiation. A validated method involves a single intraperitoneal (i.p.) injection of carboplatin followed by sub-lethal total body irradiation. The exact doses of carboplatin and radiation should be optimized for the specific mouse strain to induce a consistent level of anemia without excessive toxicity.
-
-
Preparation of this compound Formulation:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
For a final dosing solution, a suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.
-
To prepare 1 mL of the dosing solution:
-
Add 100 µL of the 50 mg/mL this compound stock in DMSO to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of sterile saline to reach the final volume of 1 mL.
-
-
Prepare the vehicle control using the same components without this compound.
-
The final concentration of the dosing solution should be calculated based on the desired dose (e.g., 30 mg/kg) and the average weight of the mice, assuming a standard dosing volume (e.g., 10 mL/kg).
-
-
Drug Administration (Days 1-14):
-
Randomly assign mice to a vehicle control group and a this compound treatment group.
-
Administer the prepared this compound formulation or vehicle control daily for 14 consecutive days.
-
Administration can be via intraperitoneal injection or oral gavage. The Erickson-Miller et al. (2007) abstract specifies i.p. administration.[1]
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice daily for clinical signs of toxicity, and record body weights at regular intervals.
-
Collect a small volume of blood (e.g., via tail vein) at baseline (Day 0), mid-study (e.g., Day 7), and at the terminal endpoint (Day 15) for Complete Blood Count (CBC) analysis. Key parameters to measure are hemoglobin, hematocrit, and red blood cell count.
-
At the end of the study (Day 15), euthanize the mice and collect terminal blood samples for final CBC analysis. Spleen and bone marrow can also be harvested for further analysis of erythroid progenitors (e.g., by flow cytometry for Ter119+/CD71+ cells).
-
Statistical Analysis:
-
Compare the hematological parameters between the this compound treated group and the vehicle control group using appropriate statistical tests (e.g., Student's t-test or ANOVA). A p-value of <0.05 is typically considered statistically significant.
Disclaimer: The suggested in vivo dose for mice is an estimation based on available preclinical data in other species and general pharmacological principles. Researchers should perform dose-ranging studies to determine the optimal dose for their specific model and experimental conditions. All animal experiments should be conducted in accordance with institutional guidelines and regulations.
References
Application Notes and Protocols for Investigating GSK-626616 in Erythropoiesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework to investigate the effects of GSK-626616, a potent inhibitor of dual-specificity tyrosine-regulated kinase 3 (DYRK3), on erythropoiesis. The protocols outlined below are designed to assess the compound's potential as a therapeutic agent for anemia by promoting red blood cell production.
Introduction
Erythropoiesis, the process of red blood cell formation, is tightly regulated to maintain oxygen homeostasis. DYRK3 has been identified as a negative regulator of this process, particularly under conditions of stress, such as anemia.[1] Inhibition of DYRK3, therefore, presents a promising strategy to enhance erythropoiesis. This compound is a potent, orally bioavailable inhibitor of DYRK3 with an IC50 of 0.7 nM.[2] It also shows inhibitory activity against other DYRK family members, such as DYRK1A and DYRK2.[2] Preclinical evidence from studies on DYRK3 knockout mice suggests that suppression of DYRK3 activity leads to increased reticulocyte and red blood cell formation, especially in response to erythropoietic stress.[1] These notes provide detailed protocols for in vitro studies to characterize the effects of this compound on the proliferation and differentiation of erythroid progenitor cells.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target Kinase | DYRK3 | [2] |
| IC50 | 0.7 nM | [2] |
| Other Kinases Inhibited | DYRK1A, DYRK2 | [2] |
Table 2: Effects of this compound on Murine Erythroid Progenitors (Adapted from DYRK3 Knockout Studies)
| Cell Type | Treatment | Outcome | Fold Change vs. Control | Reference |
| Kit+ Murine Marrow | This compound + SCF + EPO (3 days) | Increased % of Ter119+/CD71+ cells | Data not specified | N/A |
| Kit+ Murine Marrow | This compound + SCF + EPO (3 days) | Increased absolute number of Ter119+/CD71+ cells | Data not specified | N/A |
| Human Marrow | This compound + EPO | Enhanced number of CFU-E | Data not specified | N/A |
Table 3: Effects of DYRK3 Deficiency on Erythropoiesis In Vivo (Phenylhydrazine-induced Anemia Model)
| Parameter | Genotype | Day 7 Post-Treatment | Fold Change (KO vs. WT) | Reference |
| Reticulocytes (%) | Wild-Type | 15.2 ± 1.8 | [1] | |
| DYRK3-/- | 28.3 ± 2.5 | 1.86 | [1] | |
| Hematocrit (%) | Wild-Type | 38.5 ± 1.5 | [1] | |
| DYRK3-/- | 45.1 ± 2.1 | 1.17 | [1] |
Signaling Pathways
The proposed mechanism of action for this compound in promoting erythropoiesis involves the inhibition of DYRK3, which in turn relieves the suppression of key signaling pathways necessary for erythroid differentiation and proliferation. The primary pathway implicated is the calcineurin/NFAT pathway. DYRK kinases are known to phosphorylate and inactivate NFAT transcription factors.[3] By inhibiting DYRK3, this compound may lead to the activation and nuclear translocation of NFAT, which has been shown to play a role in regulating erythropoiesis.[1] This may occur in concert with the canonical erythropoietin (EPO) signaling pathway, which involves the activation of JAK2 and STAT5.[4][5]
Caption: Proposed signaling pathway for this compound in erythropoiesis.
Experimental Protocols
Protocol 1: In Vitro Erythroid Differentiation of Human CD34+ Hematopoietic Stem and Progenitor Cells (HSPCs)
This protocol is adapted from established methods for in vitro erythroid differentiation and is designed to assess the dose-dependent effect of this compound.
Materials:
-
Human CD34+ HSPCs (from cord blood, bone marrow, or mobilized peripheral blood)
-
StemSpan™ SFEM II medium (or similar serum-free expansion medium)
-
Erythroid Differentiation Medium (EDM): Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 2% human AB serum, 3% human AB plasma, 3 U/mL heparin, 10 µg/mL insulin, 200 µg/mL transferrin, 10 ng/mL stem cell factor (SCF), 1 ng/mL IL-3, and 3 U/mL erythropoietin (EPO).
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
96-well and 6-well tissue culture plates
-
Flow cytometry antibodies: anti-CD34, anti-CD36, anti-CD71 (Transferrin Receptor), anti-Glycophorin A (CD235a)
-
Benzidine solution for hemoglobin staining
-
Cell counting solution (e.g., Trypan Blue)
Experimental Workflow:
Caption: Experimental workflow for in vitro erythroid differentiation.
Procedure:
-
Expansion of CD34+ HSPCs (Day 0-3):
-
Thaw and culture CD34+ HSPCs in StemSpan™ SFEM II medium supplemented with appropriate cytokines for expansion (e.g., SCF, TPO, Flt3-L) for 3 days.
-
-
Induction of Erythroid Differentiation (Day 3-7):
-
On day 3, wash the cells and resuspend them in EDM.
-
Culture for an additional 4 days to commit the cells to the erythroid lineage.
-
-
This compound Treatment (Day 7 onwards):
-
On day 7, count the cells and seed them into 96-well or 6-well plates at a density of 1 x 10^5 cells/mL in fresh EDM.
-
Prepare serial dilutions of this compound in EDM to achieve final concentrations ranging from 1 nM to 10 µM (including a DMSO vehicle control).
-
Add the this compound dilutions to the cell cultures.
-
-
Analysis of Erythropoiesis (Day 10-14):
-
Cell Proliferation and Viability: At various time points (e.g., day 10, 12, 14), collect aliquots of cells, stain with Trypan Blue, and count viable cells using a hemocytometer or automated cell counter.
-
Flow Cytometry: Harvest cells and stain with fluorescently labeled antibodies against CD71 and CD235a to assess the progression of erythroid differentiation. Analyze the percentage of CD71+/CD235a- (early erythroblasts), CD71+/CD235a+ (intermediate erythroblasts), and CD71-/CD235a+ (late erythroblasts/reticulocytes) populations.
-
Hemoglobinization: Perform benzidine staining on a subset of cells to visualize and quantify the percentage of hemoglobin-containing cells.
-
Colony-Forming Unit (CFU) Assay: Plate cells in methylcellulose-based medium (e.g., MethoCult™) containing EPO to assess the number of Burst-Forming Unit-Erythroid (BFU-E) and Colony-Forming Unit-Erythroid (CFU-E) colonies after 10-14 days of culture.
-
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol is designed to investigate the effect of this compound on the phosphorylation status of key signaling proteins.
Materials:
-
Erythroid progenitor cells (e.g., from Protocol 1 or erythroleukemia cell lines like K562 or TF-1)
-
This compound
-
EPO
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies: anti-DYRK3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-NFATc1, anti-NFATc1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Culture erythroid progenitor cells as described in Protocol 1.
-
Starve cells of cytokines for 4-6 hours.
-
Pre-treat cells with various concentrations of this compound or DMSO vehicle for 1-2 hours.
-
Stimulate cells with EPO (e.g., 3 U/mL) for 15-30 minutes.
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Disclaimer
These protocols are intended for research use only by qualified professionals. They are provided as a guide and may require optimization for specific experimental conditions and cell types. It is recommended to consult relevant literature and safety data sheets before commencing any experimental work.
References
- 1. DYRK3 Dual-specificity Kinase Attenuates Erythropoiesis during Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. search.lib.jmu.edu [search.lib.jmu.edu]
- 4. Stat5 activation enables erythropoiesis in the absence of EpoR and Jak2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stat5 activation enables erythropoiesis in the absence of EpoR and Jak2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: GSK-626616 and DYRK Family Kinases
Welcome to the Technical Support Center for researchers utilizing GSK-626616. This resource provides comprehensive guidance on the off-target effects of this compound, specifically concerning the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and drug development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-targets within the DYRK family?
This compound is a potent, orally bioavailable small molecule inhibitor primarily targeting DYRK3 with a reported IC50 of 0.7 nM.[1][2][3] However, it is crucial to note that this compound exhibits significant off-target activity against other members of the DYRK family, particularly DYRK1A and DYRK2, with "similar potency."[1][4][5] This lack of high selectivity is a critical consideration for interpreting experimental results.
Q2: I am observing unexpected phenotypes in my cell-based assays after treatment with this compound. Could this be due to its off-target effects on other DYRK kinases?
Yes, it is highly probable. The DYRK kinase family members, including DYRK1A, DYRK1B, and DYRK2, regulate a wide array of cellular processes that are distinct from the known functions of DYRK3.[4][6] Off-target inhibition of these kinases can lead to a variety of cellular effects that may not be attributable to the inhibition of DYRK3 alone. For example, DYRK1A is involved in neurodevelopment and cell proliferation, while DYRK2 plays a role in cell cycle control and DNA damage response.[6][7]
Q3: How can I confirm that the observed effects in my experiment are due to the inhibition of a specific DYRK family member?
To dissect the specific contributions of each DYRK kinase to your observed phenotype, a multi-faceted approach is recommended:
-
Use of more selective inhibitors: Where possible, utilize alternative, more selective inhibitors for each DYRK family member as controls.
-
Genetic approaches: Employ techniques such as siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out individual DYRK kinases. Comparing the phenotype from genetic perturbation to that of this compound treatment can help to identify the responsible kinase.
-
Rescue experiments: In a system where a specific DYRK kinase has been knocked down, attempt to rescue the phenotype by introducing a version of the kinase that is resistant to this compound.
Q4: What are the downstream signaling pathways I should monitor to assess the on- and off-target effects of this compound?
To confirm the engagement of DYRK kinases, you can monitor the phosphorylation status of their known substrates. For instance, inhibition of DYRK3 has been shown to affect the mTORC1 signaling pathway by abolishing the phosphorylation of S6K1 at Thr389 and reducing the phosphorylation of PRAS40 at Thr246.[1][4] For off-target effects on DYRK1A, you might examine the phosphorylation of substrates involved in pathways it regulates, such as transcription factors or components of the Hedgehog signaling pathway.[8] For DYRK2, substrates involved in cell cycle regulation could be monitored.[7]
Troubleshooting Guides
This section provides solutions to common problems researchers may encounter when working with this compound in the context of its off-target effects on DYRK kinases.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent IC50 values for this compound in my kinase assays. | 1. Variability in ATP concentration: IC50 values for ATP-competitive inhibitors are highly dependent on the ATP concentration used in the assay.[2] 2. Enzyme purity and activity: The purity and specific activity of the recombinant DYRK kinase preparations can vary. 3. Assay format differences: Different assay technologies (e.g., radiometric, fluorescence-based, luminescence-based) can yield different IC50 values.[9] | 1. Standardize ATP concentration: Use an ATP concentration that is close to the Km value for each specific DYRK kinase. Report the ATP concentration used when presenting your data. 2. Quality control of enzymes: Ensure the quality and consistent activity of your recombinant kinases. 3. Consistent assay platform: Use the same assay format for all experiments to ensure comparability. |
| This compound shows lower than expected potency in my cell-based assays compared to biochemical assays. | 1. Poor cell permeability: The compound may not be efficiently entering the cells. 2. Compound efflux: The compound may be actively transported out of the cells by efflux pumps.[10] 3. Compound instability: this compound may be unstable in cell culture media.[10] | 1. Verify cell permeability: Although this compound is known to be orally bioavailable, its permeability can vary between cell lines. Consider using cell permeability assays. 2. Use efflux pump inhibitors: Co-treatment with known efflux pump inhibitors can help to determine if this is a factor. 3. Assess compound stability: Evaluate the stability of this compound in your specific cell culture medium over the time course of your experiment. |
| I am unable to distinguish between the effects of inhibiting different DYRK family members. | Lack of inhibitor selectivity: this compound inhibits multiple DYRK kinases with similar potency. | 1. Orthogonal approaches: As mentioned in the FAQs, use genetic methods (siRNA, CRISPR) to target individual DYRKs. 2. Activity-based probes: If available, use activity-based probes that are specific for individual DYRK family members to confirm target engagement in cells. 3. Downstream pathway analysis: Analyze the phosphorylation of specific substrates for each DYRK kinase to infer which family members are being inhibited. |
Quantitative Data
The following table summarizes the known inhibitory activities of this compound against members of the DYRK family. Due to the limited availability of a complete, directly comparative dataset, the information has been compiled from various sources. Researchers should be aware that assay conditions can influence the exact IC50 values.
| Kinase | IC50 (nM) | Notes |
| DYRK3 | 0.7 | Primary target.[1][2][3][4] |
| DYRK1A | Similar potency to DYRK3 | Specific IC50 value not consistently reported, but stated to be similar to DYRK3.[1][4][5] |
| DYRK2 | Similar potency to DYRK3 | Specific IC50 value not consistently reported, but stated to be similar to DYRK3.[1][4][5] |
| DYRK1B | Data not consistently available | While belonging to the same class as DYRK1A, specific inhibitory data for this compound is not readily available in the searched literature. |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for Determining IC50 Values of this compound against DYRK Family Kinases
This protocol is a generalized procedure based on common kinase assay methodologies and should be optimized for each specific DYRK kinase.
Materials:
-
Recombinant human DYRK1A, DYRK1B, DYRK2, and DYRK3 enzymes
-
This compound
-
Kinase-specific peptide substrate (e.g., DYRKtide)[11]
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[12]
-
DMSO
-
Assay plates (e.g., 384-well)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)[7]
-
Plate reader
Procedure:
-
Prepare this compound dilutions: Create a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 10 µM to 0.1 nM).
-
Prepare kinase reaction mix: In the kinase reaction buffer, prepare a solution containing the DYRK kinase and its corresponding peptide substrate. The optimal concentrations of enzyme and substrate should be determined empirically but are typically in the low nanomolar and micromolar range, respectively.
-
Add inhibitor: Add a small volume of the diluted this compound or DMSO (as a vehicle control) to the wells of the assay plate.
-
Add kinase/substrate mix: Add the kinase/substrate mix to the wells containing the inhibitor. Allow for a short pre-incubation (e.g., 10-15 minutes) at room temperature to permit inhibitor binding.
-
Initiate the reaction: Start the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km for each specific DYRK kinase.
-
Incubate: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction and detect signal: Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ assay, which quantifies the amount of ADP produced.
-
Data analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: On- and off-target effects of this compound on DYRK signaling.
Caption: Troubleshooting logic for unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. GSK 626616 | DYRK | Tocris Bioscience [tocris.com]
- 6. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. Emerging Roles of DYRK Kinases in Embryogenesis and Hedgehog Pathway Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. benchchem.com [benchchem.com]
- 11. DYRK1A Kinase Enzyme System [promega.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: GSK-626616 and Casein Kinase 2 Selectivity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the selectivity of GSK-626616, particularly concerning its interaction with Casein Kinase 2 (CK2). The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the selectivity of this compound for its primary targets versus Casein Kinase 2?
A1: this compound is a potent and selective inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family.[1] It exhibits an IC50 of 0.7 nM for DYRK3, with similar potency against DYRK1 and DYRK2.[1][2] this compound has approximately 20-fold greater selectivity for its primary DYRK targets over Casein Kinase 2 (CK2).
Q2: What is the IC50 of this compound against Casein Kinase 2?
A2: While direct experimental data for the IC50 value of this compound against CK2 is not consistently published, based on its reported ~20-fold selectivity and its IC50 of 0.7 nM for DYRK3, the estimated IC50 for CK2 is approximately 14 nM. This estimation should be taken into consideration when designing experiments and interpreting results.
Q3: At what concentrations of this compound might I expect to see off-target effects on Casein Kinase 2?
A3: Off-target effects on CK2 may become apparent as the concentration of this compound approaches and exceeds its estimated IC50 of ~14 nM for this kinase. It is recommended to perform a dose-response curve in your specific experimental system to determine the concentration range where on-target DYRK inhibition is achieved without significant off-target effects on CK2.
Q4: What are the potential downstream consequences of off-target inhibition of Casein Kinase 2?
A4: Casein Kinase 2 is a pleiotropic kinase involved in numerous cellular processes, including cell growth, proliferation, and survival. Its off-target inhibition could lead to a variety of cellular effects that are independent of DYRK inhibition. CK2 is known to be involved in signaling pathways such as PI3K/AKT/mTOR, NF-κB, and JAK/STAT.[3] Unexpected phenotypes or results that cannot be attributed to DYRK inhibition should be investigated for potential links to CK2's known functions.
Troubleshooting Guide
Issue 1: Unexpected Phenotype or Cellular Response
-
Problem: You observe a cellular phenotype (e.g., unexpected levels of apoptosis, altered cell cycle progression) that is not consistent with the known functions of DYRK kinases.
-
Possible Cause: The concentration of this compound used may be high enough to inhibit CK2, leading to off-target effects.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response experiment and correlate the observed phenotype with the IC50 values for both DYRK3 (~0.7 nM) and CK2 (~14 nM).
-
Use a Structurally Different DYRK Inhibitor: If possible, use a different, structurally unrelated DYRK inhibitor as a control. If the phenotype is not replicated, it may be specific to this compound's off-target profile.
-
CK2 Inhibition Control: Treat cells with a known, selective CK2 inhibitor (e.g., CX-4945) to see if it phenocopies the unexpected results observed with this compound.
-
Rescue Experiment: If feasible, perform a rescue experiment by overexpressing a drug-resistant mutant of the intended DYRK target. If the phenotype persists, it is more likely due to off-target effects.
-
Issue 2: Inconsistent Results Across Different Cell Lines
-
Problem: The effects of this compound vary significantly between different cell lines at the same concentration.
-
Possible Cause: Cell lines may have varying expression levels of DYRK family members and CK2, as well as different dependencies on their respective signaling pathways.
-
Troubleshooting Steps:
-
Characterize Kinase Expression: Determine the relative protein expression levels of DYRK1, DYRK2, DYRK3, and CK2 in your cell lines via Western blot or proteomics.
-
Assess Pathway Activation: Evaluate the basal activity of the downstream signaling pathways of both DYRK and CK2 in your cell lines.
-
Quantitative Data
The following table summarizes the inhibitory potency of this compound against its primary target DYRK3 and its off-target Casein Kinase 2.
| Target Kinase | IC50 (nM) | Selectivity (Fold) | Notes |
| DYRK3 | 0.7[1][2] | - | Primary Target |
| Casein Kinase 2 | ~14 | ~20-fold vs. DYRK3 | Off-target; IC50 is an estimation based on reported selectivity. |
Experimental Protocols
Protocol: Determining Kinase Inhibitor IC50 using the ADP-Glo™ Kinase Assay
This protocol provides a general framework for determining the IC50 value of an inhibitor against a purified kinase. This method measures the amount of ADP produced in a kinase reaction, where a decrease in ADP production corresponds to inhibition of the kinase.
Materials:
-
Purified recombinant kinase (e.g., DYRK3 or CK2)
-
Kinase-specific substrate peptide
-
This compound
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the kinase reaction buffer to the desired final concentrations. Include a DMSO-only control.
-
Kinase Reaction Setup:
-
Add the diluted this compound or DMSO control to the wells of the assay plate.
-
Add the kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
-
Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes). Ensure the reaction is in the linear range.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data to the DMSO control (100% activity) and a no-kinase control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Simplified overview of DYRK3 and CK2 signaling pathways.
References
GSK-626616 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, stability, and handling of GSK-626616.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally bioavailable inhibitor of the dual-specificity tyrosine-regulated kinase 3 (DYRK3), with an IC50 of 0.7 nM. It also shows similar potency against other members of the DYRK family, such as DYRK1A and DYRK2. This compound binds to the ATP-binding site of DYRK3, which inhibits its kinase activity. This inhibition has been shown to play a role in regulating the phase transitions of various membraneless organelles during mitosis. The compound is under investigation as a potential therapy for anemia.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.
Q3: How should I store this compound?
For long-term storage, the solid powder form of this compound should be stored at -20°C for up to 3 years. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for up to one month.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solutions
This compound has poor solubility in aqueous solutions like water and ethanol, which can lead to precipitation when diluting stock solutions into cell culture media or buffers.
Recommended Solutions:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is low, typically below 0.5%, to minimize solvent-induced toxicity.
-
Sequential Dilution: Avoid adding the concentrated DMSO stock solution directly into a large volume of aqueous buffer. Instead, perform a serial dilution by first diluting the stock into a smaller volume of serum-free medium, mixing gently, and then adding this intermediate dilution to the final volume of complete medium.
-
Pre-warmed Media: Warm your cell culture media to 37°C before adding the this compound solution.
-
Sonication: If precipitation is observed in the stock solution, brief sonication may help to redissolve the compound.
-
Visual Inspection: Always visually inspect the final working solution for any signs of precipitation before adding it to your cells or assay.
Below is a troubleshooting workflow for addressing precipitation issues with this compound.
Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 20 - 50 | 49.84 - 124.60 | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility. Sonication may be required. |
| Water | Insoluble | - | |
| Ethanol | Insoluble | - | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 5 | 12.46 | An in vivo formulation. Sonication is recommended. |
Table 2: Stability and Storage of this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | |
| In Solvent (DMSO) | -80°C | 1 year | Aliquot to avoid freeze-thaw cycles. |
| In Solvent (DMSO) | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. If necessary, use a sonicator for brief intervals to aid dissolution.
-
Visually inspect the solution to ensure no particulate matter is present.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: General Cell-Based Assay with this compound
-
Cell Seeding:
-
Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in serum-free cell culture medium to create intermediate dilutions.
-
Further dilute the intermediate solutions in complete cell culture medium to achieve the final desired treatment concentrations. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation:
-
Incubate the cells for the desired treatment duration at 37°C in a humidified incubator with 5% CO2.
-
-
Assay Readout:
-
Perform the desired downstream analysis, such as a cell viability assay (e.g., MTT, CellTiter-Glo), Western blotting for target protein phosphorylation, or immunofluorescence imaging.
-
Signaling Pathway
This compound inhibits DYRK3, which in turn affects the mTORC1 signaling pathway. DYRK3 has been shown to phosphorylate PRAS40, a negative regulator of mTORC1. By inhibiting DYRK3, this compound can modulate mTORC1 activity, which is a key regulator of cell growth, proliferation, and survival.
This compound signaling pathway via DYRK3 and mTORC1.
Optimizing GSK-626616 Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GSK-626616 in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Dual-specificity tyrosine-regulated kinase (DYRK) family.[1][2][3][4] It exhibits high potency against DYRK3 with an IC50 of 0.7 nM and shows similar potency for other DYRK family members like DYRK1A and DYRK2.[1][2][5] The primary mechanism of action involves the inhibition of the kinase activity of these proteins, which are involved in various cellular processes, including cell cycle regulation, stress granule dynamics, and signaling pathways such as the mTORC1 pathway.[1][6]
Q2: What is the recommended starting concentration for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. Based on published literature, a common starting point for in vitro experiments is in the low micromolar range. For instance, concentrations of 1 µM have been effectively used in studies involving HeLa, U2OS, and RPE1 cells to investigate its effects on stress granule dissolution and cilia stability.[6][7][8] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[3][4][5][9] It is recommended to prepare a high-concentration stock solution, for example, at 10 mM or higher in DMSO, which can then be further diluted in cell culture medium to the desired working concentration. To ensure stability, stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] When preparing working solutions, ensure that the final concentration of DMSO in the cell culture medium is kept low (typically below 0.1%) to avoid solvent-induced cellular toxicity.
Q4: What are the known off-target effects of this compound?
While this compound is a selective DYRK inhibitor, some off-target effects have been observed, particularly at higher concentrations.[6] At a concentration of 1 µM, it still maintains reasonable selectivity for the DYRK family.[6] However, at 10 µM, off-target effects may become more pronounced.[6] It is advisable to consult kinase profiling data and include appropriate controls in your experiments to account for any potential off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound Precipitation in Culture Medium | The concentration of this compound exceeds its solubility limit in the aqueous culture medium. The final DMSO concentration may be too low to maintain solubility. | Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the final desired concentration. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells (typically <0.1%). Pre-warm the culture medium before adding the compound. |
| High Cell Death or Cytotoxicity | The concentration of this compound is too high for the specific cell line. The final DMSO concentration is toxic to the cells. | Perform a dose-response experiment to determine the cytotoxic threshold for your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). Prepare a serial dilution of this compound and include a vehicle control (DMSO only) at the highest concentration used. |
| Inconsistent or No Observable Effect | The concentration of this compound is too low to inhibit the target effectively. The compound may have degraded due to improper storage. The cell line may be insensitive to DYRK inhibition. | Perform a dose-response experiment to determine the effective concentration range. Confirm the activity of your this compound stock by testing it in a positive control cell line or assay. Verify the expression and activity of DYRK kinases in your cell line of interest. |
| Variability Between Experiments | Inconsistent preparation of stock or working solutions. Variations in cell density or passage number. Differences in incubation times. | Prepare fresh working solutions for each experiment from a validated stock. Standardize cell seeding density and use cells within a consistent passage number range. Optimize and standardize the incubation time with this compound. |
Experimental Protocols
Dose-Response Experiment for Determining Optimal Concentration
This protocol outlines a general procedure to determine the optimal working concentration of this compound for a specific cell line and biological endpoint.
Materials:
-
This compound
-
DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. A common starting range is from 10 µM down to 1 nM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Read the plate using a plate reader at the appropriate wavelength.
-
Analyze the data by plotting cell viability against the log of the this compound concentration to determine the IC50 (the concentration that inhibits 50% of the biological response).
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK626616 | DYRK3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. GSK 626616 | DYRK | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. imls.uzh.ch [imls.uzh.ch]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound | DYRK | TargetMol [targetmol.com]
GSK-626616 dose-response curve analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK-626616, a potent inhibitor of the DYRK family of kinases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent, orally bioavailable small molecule inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family. Its primary target is DYRK3, with an IC50 of 0.7 nM. It also inhibits other DYRK family members, such as DYRK1A and DYRK2, with similar potency.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site of DYRK3. This prevents the binding of ATP and subsequently inhibits the kinase activity of DYRK3, which is crucial for regulating various cellular processes.[2]
Q3: What are the known cellular effects of this compound?
A3: this compound has been shown to impair mTORC1 activity by reducing the phosphorylation of its downstream target S6K1 at Thr389 in both non-stimulated and EGF/insulin-stimulated HeLa cells. It also reduces the EGF-induced phosphorylation of PRAS40 at Thr246 and enhances the binding of PRAS40 to mTORC1.[1]
Q4: How should I prepare stock solutions of this compound?
A4: this compound is soluble in DMSO. For in vitro experiments, you can prepare a stock solution of up to 50 mg/mL in fresh, anhydrous DMSO with the help of ultrasonic treatment. For cellular assays, it is recommended to prepare fresh dilutions from a high-concentration stock in 100% DMSO to minimize precipitation.[1][3] Always visually inspect your dilutions for any signs of precipitation.
Q5: What are the key parameters to consider when interpreting a dose-response curve for this compound?
A5: When analyzing a dose-response curve, key parameters include the IC50 (the concentration at which 50% of the maximal inhibitory effect is observed), the maximum effect (Emax), and the slope of the curve. These parameters help to determine the potency and efficacy of the inhibitor in your specific experimental setup.
Quantitative Data Summary
| Parameter | Value | Kinase Target(s) | Notes |
| IC50 | 0.7 nM | DYRK3 | Potent inhibitor. |
| IC50 | Similar potency to DYRK3 | DYRK1A, DYRK2 | Also inhibits other DYRK family members. |
| Solubility in DMSO | ≥ 50 mg/mL | N/A | Use of ultrasonic bath recommended. |
Experimental Protocols
Cell-Based Dose-Response Assay using a Resazurin-Based Viability Assay
This protocol describes a general method to determine the dose-response curve of this compound on a chosen cell line.
Materials:
-
This compound
-
Cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
DMSO (anhydrous)
-
96-well opaque-walled plates
-
Resazurin solution (0.15 mg/mL in DPBS, sterile filtered)
-
Plate reader capable of fluorescence detection (Ex/Em: ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well opaque-walled plate at a predetermined optimal density.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a 10-point dose-response curve with 3-fold dilutions). Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.5%).
-
Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cell death if available.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
Resazurin Assay:
-
Add 20 µL of the resazurin solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your specific cell line.[4]
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from a well containing medium only.
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells (representing 100% viability).
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Troubleshooting Guide
Q: I am observing precipitation of this compound in my culture medium. What should I do?
A:
-
Check DMSO Quality: Ensure you are using fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.
-
Prepare Fresh Dilutions: Always prepare your working dilutions fresh from a high-concentration stock just before use.
-
Lower Final Concentration: If precipitation persists, you may need to lower the highest concentration in your dose-response curve.
-
Solubility in Media: The presence of proteins and other components in the cell culture medium can affect the solubility of the compound. Visually inspect the medium after adding the compound.
Q: My dose-response curve is not sigmoidal or shows a lot of variability between replicates. What could be the cause?
A:
-
Inconsistent DMSO Concentration: Ensure that the final DMSO concentration is identical in all wells, including the controls.[3]
-
Cell Seeding Uniformity: Uneven cell seeding can lead to high variability. Ensure you have a single-cell suspension and mix the cells thoroughly before and during plating.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth and compound concentration. It is good practice to not use the outermost wells for experimental data points and instead fill them with sterile PBS or medium.
-
Reagent Instability: Ensure that all reagents, especially the kinase inhibitor and assay reagents, are stored correctly and have not undergone multiple freeze-thaw cycles.
Q: I see an increase in signal (apparent increase in viability) at the highest concentrations of this compound. What does this mean?
A: This paradoxical effect can be due to:
-
Compound Aggregation: At high concentrations, small molecules can form aggregates that may interfere with the assay.[3] These aggregates can sometimes interact with the detection reagents, leading to a false signal. Visually inspect your highest concentration wells for any signs of precipitation or aggregation.
-
Off-Target Effects: At very high concentrations, the inhibitor may have off-target effects that could paradoxically promote cell survival or interfere with the assay chemistry. It is important to work within a concentration range that is relevant to the inhibitor's known potency.
Visualizations
Caption: Signaling pathway of this compound action on the DYRK3/mTORC1 axis.
Caption: Experimental workflow for a cell-based dose-response assay.
References
Avoiding GSK-626616 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of GSK-626616 in in vitro experiments, with a primary focus on preventing precipitation in cell culture media.
Troubleshooting Guide
Precipitation of this compound in your cell culture media can lead to inaccurate experimental results due to a lower effective concentration of the compound and potential cytotoxicity from the precipitate. This guide provides a step-by-step approach to identify and resolve these issues.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation | The final concentration of this compound exceeds its solubility in the aqueous cell culture medium. | - Reduce the final working concentration of this compound. - Prepare a higher concentration stock solution in 100% DMSO and use a smaller volume for dilution into the media. - Perform serial dilutions of the DMSO stock solution in the cell culture medium. |
| Precipitation Over Time in Incubator | - Temperature Shift: Decreased solubility at 37°C compared to room temperature. - pH Shift: Changes in media pH due to the CO2 environment can affect compound solubility. - Media Component Interaction: this compound may interact with salts, proteins, or other components in the media over the course of the experiment. | - Pre-warm the cell culture media to 37°C before adding the this compound solution. - Ensure the media is correctly buffered for the CO2 concentration in your incubator. - Empirically determine the maximum soluble concentration of this compound in your specific media and under your experimental conditions (see protocol below). |
| Inconsistent Results | Micro-precipitation, not visible to the naked eye, may be occurring, leading to variable active concentrations of this compound. | - After preparing the final working solution, centrifuge the media at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant for your experiment. - Visually inspect a small aliquot of the media under a microscope to check for crystalline structures. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is highly soluble in Dimethyl Sulfoxide (DMSO).[1][2][3] It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM to 100 mM).[1][2]
Q2: What is the solubility of this compound in aqueous solutions like cell culture media?
A2: Like many kinase inhibitors that target the hydrophobic ATP-binding pocket of kinases, this compound has poor aqueous solubility.[2] Its solubility in specific cell culture media is not extensively documented and should be determined empirically for your experimental system.
Q3: What are some reported working concentrations of this compound in cell culture that did not cause precipitation?
A3: Published studies have successfully used this compound at concentrations of 1 µM and 10 µM in cell culture to investigate its effects on stress granule dissolution and at 1 µM to inhibit DYRK3 in MDA-MB-231 cells. These concentrations can serve as a starting point for your experiments.
Q4: How can I minimize the final DMSO concentration in my cell culture?
A4: To minimize potential solvent-induced cytotoxicity, the final DMSO concentration in your cell culture should typically be kept below 0.5%. By preparing a high-concentration stock solution (e.g., 10 mM or higher), you can achieve your desired final concentration of this compound with a minimal volume of DMSO.
Q5: Can I store this compound working solutions in cell culture media?
A5: It is not recommended to store this compound in cell culture media for extended periods, as the compound's stability in aqueous solutions may be limited and the risk of precipitation can increase over time. It is best practice to prepare fresh working solutions for each experiment.
Data Summary
Table 1: Solubility of this compound in DMSO
| Vendor | Maximum Concentration (mM) |
| Tocris Bioscience | 100 |
| R&D Systems | 100 |
| MedchemExpress | ≥ 12.46 |
| Selleck Chemicals | 49.84 |
| InvivoChem | >20 |
Note: The solubility data is based on information provided by various suppliers and may vary between batches.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration, sterile stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
(Optional) 0.22 µm syringe filter compatible with DMSO
Procedure:
-
Calculate the required mass of this compound to prepare your desired volume and concentration of the stock solution (e.g., 10 mM). The molecular weight of this compound is 401.27 g/mol .[1][2]
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there is no undissolved material.
-
(Optional) For sensitive applications, sterilize the stock solution by filtering it through a 0.22 µm DMSO-compatible syringe filter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Media
Objective: To empirically determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Incubator at 37°C with the appropriate CO2 concentration
-
Microscope
Procedure:
-
Pre-warm your cell culture medium to 37°C.
-
Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium. It is recommended to perform serial dilutions. For example, start with a 1:100 dilution of your 10 mM stock to get a 100 µM solution, and then perform 2-fold serial dilutions from there.
-
Ensure the final DMSO concentration is consistent across all dilutions and is at a level that is non-toxic to your cells (e.g., 0.1%).
-
Gently vortex each dilution immediately after preparation.
-
Incubate the dilutions under your standard experimental conditions (37°C, CO2).
-
Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or sediment) at different time points (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours).
-
For a more detailed inspection, transfer a small aliquot of each dilution to a microscope slide and examine for any micro-precipitates.
-
The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is the maximum soluble concentration for your experimental conditions.
Visualizations
Caption: A troubleshooting workflow to address this compound precipitation in cell culture media.
Caption: The inhibitory effect of this compound on the DYRK3 signaling pathway.
References
GSK-626616 storage and handling best practices
This technical support center provides essential information for researchers, scientists, and drug development professionals working with GSK-626616. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the proper storage, handling, and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations vary for the solid compound and solutions.
| Storage Format | Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 4 years[1] | For long-term storage. |
| +4°C | Short-term | For immediate use. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| -20°C | Up to 1 month | For shorter-term storage of solutions.[2] |
2. How should I reconstitute this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[3] For most in vitro experiments, preparing a concentrated stock solution in fresh, anhydrous DMSO is recommended.
Reconstitution Protocol:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or higher).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in aliquots at -80°C to minimize freeze-thaw cycles.
3. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 3 (DYRK3), with an IC50 of 0.7 nM.[2][4][5] It also shows similar potency against other DYRK family members like DYRK1A and DYRK2. By inhibiting DYRK3, this compound can modulate downstream signaling pathways, including the mTORC1 pathway, which is involved in cell growth, proliferation, and stress granule dynamics.[6][7]
4. What personal protective equipment (PPE) should I use when handling this compound?
As with any chemical reagent, it is essential to follow standard laboratory safety procedures. This includes wearing:
-
Safety glasses or goggles
-
A lab coat
-
Chemical-resistant gloves
Work in a well-ventilated area, preferably in a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound precipitation in cell culture media. | The final concentration of DMSO in the media is too high, or the compound's solubility limit has been exceeded. | Ensure the final DMSO concentration in your cell culture media is kept low (typically ≤0.1%) to maintain cell health and compound solubility. Prepare intermediate dilutions of your this compound stock in media before adding to the final culture volume. |
| Inconsistent or unexpected experimental results. | 1. Improper storage leading to compound degradation. 2. Repeated freeze-thaw cycles of the stock solution. 3. Inaccurate pipetting or dilution calculations. | 1. Always store the solid compound and stock solutions at the recommended temperatures. 2. Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. 3. Calibrate your pipettes regularly and double-check all calculations before preparing solutions. |
| Insoluble impurities observed in the reconstituted solution. | The product may contain minor insoluble impurities that generally do not affect its biological activity.[8] | If you observe insoluble particles, it is recommended to filter the solution through a 0.22 µm syringe filter or to centrifuge the vial and carefully aspirate the supernatant.[8] |
| Difficulty dissolving the compound for in vivo studies. | The chosen vehicle may not be optimal for achieving a stable solution or suspension at the desired concentration. | For in vivo applications, a common formulation involves a multi-component vehicle. For example, a clear solution can be prepared by first dissolving this compound in DMSO and then sequentially adding PEG300, Tween-80, and saline.[3] It is recommended to prepare this formulation fresh for each experiment. |
Experimental Protocols & Visualizations
This compound Signaling Pathway
This compound inhibits DYRK3, which plays a role in regulating the mTORC1 signaling pathway. This pathway is crucial for cell growth and proliferation. The diagram below illustrates the simplified mechanism of action.
Caption: Simplified signaling pathway of this compound action.
Experimental Workflow: In Vitro Kinase Assay
The following diagram outlines a typical workflow for an in vitro kinase assay to assess the inhibitory activity of this compound on DYRK3.
Caption: Workflow for an in vitro kinase inhibition assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GSK 626616 | DYRK | Tocris Bioscience [tocris.com]
- 5. GSK626616 | DYRK3 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Dual specificity kinase DYRK3 regulates cell migration by influencing the stability of protrusions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | DYRK | TargetMol [targetmol.com]
Technical Support Center: Interpreting Unexpected Results with GSK-626616
This technical support center is designed for researchers, scientists, and drug development professionals using GSK-626616. It provides troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, orally bioavailable small molecule inhibitor of the Dual-specificity tyrosine-regulated kinase (DYRK) family.[1][2] It shows high potency against DYRK3, with an IC50 of 0.7 nM, and also inhibits other DYRK family members, such as DYRK1A and DYRK2, with similar potency.[1][2] The inhibitor functions by binding to the ATP-binding site of these kinases, thereby preventing the transfer of phosphate to their substrates.[3]
Q2: I am using this compound to specifically inhibit DYRK3, but I am seeing broader effects than anticipated. Why might this be?
A2: While this compound is a potent inhibitor of DYRK3, it is not entirely specific. It also inhibits other members of the DYRK kinase family, including DYRK1A and DYRK2, with comparable potency.[1][2] Therefore, observed phenotypes may be a result of the inhibition of one or more of these related kinases. It is crucial to consider the expression and role of these other DYRK family members in your experimental system.
Q3: My results show changes in the mTORC1 signaling pathway upon treatment with this compound. Is this an expected off-target effect?
A3: Yes, this is an expected downstream consequence of DYRK3 inhibition by this compound. DYRK3 has been shown to couple stress granule condensation and dissolution to mTORC1 signaling.[4][5] Specifically, this compound treatment can lead to reduced phosphorylation of the mTORC1 substrate S6K1 at Thr389 and can also affect the phosphorylation of PRAS40, another component of the mTORC1 pathway.[2] Therefore, alterations in mTORC1 signaling are not an off-target effect in the traditional sense but rather a downstream pathway modulation.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is soluble in DMSO. For long-term storage, it is recommended to store the compound as a powder at -20°C. Once dissolved in DMSO, stock solutions should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues and unexpected results that may be encountered during experiments with this compound.
Issue 1: No observable effect of this compound in my cell-based assay.
-
Potential Cause 1: Suboptimal Compound Concentration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and endpoint. The effective concentration can vary significantly between different cell types.
-
-
Potential Cause 2: Poor Cell Permeability or Efflux.
-
Troubleshooting Step: While this compound is orally bioavailable, its permeability can differ between cell lines. If you suspect poor uptake, consider using a cell line with known permeability to similar small molecules or perform a cellular uptake assay.
-
-
Potential Cause 3: Compound Degradation.
-
Troubleshooting Step: Ensure that your stock solution of this compound has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Issue 2: High background or non-specific effects observed.
-
Potential Cause 1: Off-target kinase inhibition.
-
Troubleshooting Step: As this compound also inhibits DYRK1A and DYRK2, consider if these kinases are active in your system.[1][2] If possible, use a structurally unrelated DYRK inhibitor with a different off-target profile to confirm that the observed phenotype is due to inhibition of the intended target class.
-
-
Potential Cause 2: Solvent effects.
-
Troubleshooting Step: Ensure that the final concentration of DMSO in your vehicle control is identical to that in your this compound-treated samples. High concentrations of DMSO can have independent biological effects.
-
Issue 3: Inconsistent results between experimental replicates.
-
Potential Cause 1: Variability in cell culture conditions.
-
Troubleshooting Step: Maintain consistent cell passage numbers, confluency, and media conditions across all experiments.
-
-
Potential Cause 2: Inaccurate pipetting or compound dilution.
-
Troubleshooting Step: Calibrate your pipettes regularly and ensure accurate serial dilutions of this compound for each experiment.
-
Quantitative Data Summary
The following tables summarize the known inhibitory activity and selectivity of this compound.
Table 1: Inhibitory Activity of this compound against DYRK Family Kinases
| Kinase Target | IC50 (nM) | Reference |
| DYRK3 | 0.7 | [2][4] |
| DYRK1A | Similar potency to DYRK3 | [2] |
| DYRK2 | Similar potency to DYRK3 | [2] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase Family/Group | Activity | Notes | Reference |
| DYRK family | Potent inhibition | Primarily inhibits DYRK1A, DYRK2, and DYRK3. | [4] |
| Casein Kinase 2 (CK2) | ~20-fold selectivity over CK2 | ||
| Panel of 451 kinases | Negligible activity | Screened at 0.1 µM, showing good selectivity. | [4] |
Experimental Protocols
1. Western Blot Analysis of S6K1 Phosphorylation
This protocol is adapted from Wippich et al., Cell, 2013 and is suitable for assessing the effect of this compound on the mTORC1 signaling pathway.[4]
-
Cell Culture and Treatment:
-
Plate HeLa cells and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours prior to treatment.
-
Treat cells with the desired concentration of this compound (e.g., 1 µM) or vehicle (DMSO) for 45 minutes.
-
For stimulated conditions, add EGF (100 ng/mL) or insulin (1 µg/mL) for the final 15 minutes of the this compound treatment.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Western Blotting:
-
Determine protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-S6K1 (Thr389) and total S6K1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL detection reagent.
-
2. In Vitro Kinase Assay for DYRK3 Activity
This protocol is a generalized method for assessing the direct inhibitory effect of this compound on DYRK3.
-
Reaction Setup:
-
Prepare a kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
-
In a 96-well plate, add recombinant active DYRK3 enzyme to the reaction buffer.
-
Add varying concentrations of this compound or vehicle (DMSO) to the wells.
-
Add a suitable substrate for DYRK3 (e.g., a peptide substrate like DYRKtide).
-
-
Reaction Initiation and Termination:
-
Initiate the kinase reaction by adding ATP (at a concentration close to the Km for DYRK3).
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Detect substrate phosphorylation using a suitable method, such as a phosphospecific antibody in an ELISA format or by measuring ADP production using a commercial kit (e.g., ADP-Glo).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Signaling pathway affected by this compound.
Caption: Troubleshooting workflow for unexpected results.
References
Validation & Comparative
Validating GSK-626616 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for validating the cellular target engagement of GSK-626616, a potent inhibitor of the Dual-specificity tyrosine-regulated kinase (DYRK) family.[1][2][3] this compound primarily targets DYRK3 with a reported IC50 of 0.7 nM, and also shows potent activity against other DYRK isoforms like DYRK1A and DYRK2.[1] Effective validation of target engagement in a cellular context is a critical step in the preclinical development of kinase inhibitors to ensure on-target activity and to understand the molecular mechanisms underpinning their pharmacological effects.
This document outlines and compares three widely used methodologies: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and Phospho-S6K1 In-Cell Western Assay. Each method offers distinct advantages and is suited to different stages of the drug discovery pipeline.
Comparative Analysis of Target Engagement Methodologies
Choosing the most appropriate assay for validating this compound target engagement depends on several factors including the experimental goals (e.g., confirming direct binding vs. downstream functional effects), available instrumentation, and desired throughput. The following table summarizes the key characteristics of each method.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | Phospho-S6K1 In-Cell Western Assay |
| Principle | Ligand binding alters the thermal stability of the target protein. | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged kinase and a fluorescent tracer. | Immunodetection of the phosphorylation status of a downstream substrate of the target kinase. |
| Measures | Direct target binding in intact cells or cell lysates. | Direct target binding, compound affinity, and residence time in live cells. | Downstream functional consequence of target inhibition. |
| Target Requirement | Endogenous or overexpressed protein. | Overexpressed NanoLuc® fusion protein. | Endogenous signaling pathway. |
| Reagent Needs | Specific primary antibody for the target protein (DYRK3). | Kinase-NanoLuc® fusion vector, NanoBRET® tracer, and substrate. | Specific primary antibodies for phospho-S6K1 and a normalization protein. |
| Throughput | Low to medium (Western blot-based) or high (plate-based formats). | High-throughput compatible (plate-based). | Medium to high-throughput (plate-based). |
| Pros | Label-free for the compound and can be performed with endogenous protein. | Quantitative measurement of compound affinity and occupancy in live cells; high sensitivity. | Measures a functional downstream effect of target engagement; utilizes the native cellular pathway. |
| Cons | Not all ligand binding events result in a significant thermal shift; Western blot format is laborious. | Requires genetic modification of the target protein; potential for steric hindrance from the tag. | Indirect measure of target engagement; signal can be influenced by other pathways affecting S6K1 phosphorylation. |
Signaling Pathway and Experimental Workflows
To visually represent the underlying biological and experimental processes, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits DYRK3, leading to impaired mTORC1 signaling.
Caption: CETSA workflow for assessing this compound target engagement.
Caption: NanoBRET™ assay workflow for this compound target engagement.
Caption: In-Cell Western workflow for phospho-S6K1 detection.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established CETSA methodologies.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or a relevant cell line) in a T175 flask and grow to 80-90% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
2. Cell Harvesting and Lysis:
-
Harvest cells by scraping in PBS containing protease and phosphatase inhibitors.
-
Pellet the cells by centrifugation and resuspend in a suitable lysis buffer.
-
Lyse the cells by freeze-thaw cycles.
3. Heat Treatment:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
4. Separation of Soluble Fraction:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
5. Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using a primary antibody specific for DYRK3.
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
6. Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble DYRK3 as a function of temperature to generate melting curves for both this compound-treated and vehicle-treated samples. A shift in the melting curve indicates target engagement.
NanoBRET™ Target Engagement Assay
This protocol is based on the Promega NanoBRET™ Target Engagement Intracellular Kinase Assay.
1. Cell Transfection:
-
Transfect HEK293 cells with a vector encoding a DYRK3-NanoLuc® fusion protein.
-
Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.
2. Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Prepare the NanoBRET™ tracer solution.
-
Add the this compound dilutions to the assay plate, followed by the tracer. Include vehicle control wells.
3. Lysis and Signal Measurement:
-
Add the Nano-Glo® substrate and lysis buffer to all wells.
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader equipped for BRET measurements.
4. Data Analysis:
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
Plot the BRET ratio against the concentration of this compound to generate a competitive displacement curve.
-
Determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer from DYRK3-NanoLuc®.
Phospho-S6K1 In-Cell Western Assay
This protocol is a general guideline for performing an In-Cell Western assay.
1. Cell Seeding and Treatment:
-
Seed cells (e.g., HeLa) in a 96-well plate and allow them to adhere.
-
Serum-starve the cells if necessary to reduce basal signaling.
-
Treat the cells with various concentrations of this compound for a specified time, followed by stimulation with a growth factor (e.g., EGF or insulin) to activate the mTORC1 pathway.
2. Cell Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
3. Blocking and Antibody Incubation:
-
Block non-specific binding with a suitable blocking buffer for 1 hour.
-
Incubate the cells with a primary antibody cocktail containing a rabbit anti-phospho-S6K1 (Thr389) antibody and a mouse antibody against a normalization protein (e.g., total S6K1 or a housekeeping protein like GAPDH) overnight at 4°C.
-
Wash the cells with PBS containing 0.1% Tween-20.
-
Incubate with a secondary antibody cocktail containing spectrally distinct fluorescently labeled anti-rabbit and anti-mouse antibodies for 1 hour in the dark.
4. Imaging and Data Analysis:
-
Wash the cells and acquire images using a fluorescent plate reader or scanner.
-
Quantify the fluorescence intensity for both the phospho-S6K1 signal and the normalization protein signal.
-
Normalize the phospho-S6K1 signal to the normalization protein signal for each well.
-
Plot the normalized phospho-S6K1 signal against the concentration of this compound to determine the IC50 for the inhibition of S6K1 phosphorylation. This compound has been shown to abolish the phosphorylation of S6K1 at Thr389 in HeLa cells.[1]
References
A Comparative Guide to GSK-626616 and Other DYRK Inhibitors for Researchers
This guide provides a detailed comparison of GSK-626616 with other prominent inhibitors of the Dual-specificity tyrosine-regulated kinase (DYRK) family. The content is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
Introduction to DYRK Inhibitors
The DYRK family of protein kinases plays a crucial role in a variety of cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of DYRK activity has been implicated in several diseases, such as cancer, neurodegenerative disorders, and developmental abnormalities. This has led to the development of numerous small molecule inhibitors targeting this kinase family. This guide focuses on this compound and provides a comparative analysis against other well-characterized DYRK inhibitors, including Harmine, AZ191, Leucettine L41, Lorecivivint, and Silmitasertib (CX-4945).
This compound: A Potent and Selective DYRK Inhibitor
This compound is a potent, orally bioavailable inhibitor of DYRK3 with a reported IC50 of 0.7 nM.[1][2][3] It also demonstrates similar high potency against other members of the DYRK family, such as DYRK1A and DYRK2.[3][4] Notably, this compound exhibits good selectivity, with negligible activity against a large panel of 451 kinases and approximately 20-fold selectivity over casein kinase 2.[4]
Comparative Performance Data
The following tables summarize the in vitro potency of this compound and other DYRK inhibitors against various DYRK isoforms and a selection of off-target kinases. This data allows for a direct comparison of their potency and selectivity profiles.
Table 1: Inhibitory Activity (IC50, nM) Against DYRK Kinase Family Members
| Inhibitor | DYRK1A | DYRK1B | DYRK2 | DYRK3 | DYRK4 |
| This compound | Similar to DYRK3[3][4] | - | Similar to DYRK3[3][4] | 0.7[1][2][3] | - |
| Harmine | 70-80 | - | 900 | 800 | - |
| AZ191 | 88[5] | 17[6][7] | 1890[5] | - | - |
| Leucettine L41 | - | - | - | - | - |
| Lorecivivint | - | - | - | - | - |
| Silmitasertib (CX-4945) | 160[8][9] | - | - | - | - |
Table 2: Inhibitory Activity (IC50, nM) Against Selected Off-Target Kinases
| Inhibitor | Casein Kinase 2 (CK2) | GSK3β | CLK2 |
| This compound | ~14 (20-fold selective)[4] | - | - |
| Harmine | - | - | - |
| AZ191 | - | - | - |
| Leucettine L41 | - | - | - |
| Lorecivivint | - | - | - |
| Silmitasertib (CX-4945) | 1[10] | 190[8][9] | - |
Signaling Pathways
DYRK inhibitors can modulate various signaling pathways. This compound, for instance, has been shown to impair mTORC1 signaling.[3] This is achieved by affecting the phosphorylation of key downstream effectors.
Experimental Workflows
The determination of inhibitor potency and selectivity relies on robust experimental assays. A common workflow for evaluating a novel DYRK inhibitor is outlined below.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for commonly used kinase inhibition assays.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that measures the amount of ADP produced during a kinase reaction.
Materials:
-
DYRK enzyme (e.g., recombinant human DYRK1A)
-
Kinase substrate (e.g., a specific peptide substrate for DYRK1A)
-
ATP
-
Test inhibitor (e.g., this compound)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Assay plates (e.g., 384-well low volume plates)
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the DYRK enzyme, substrate, and ATP in a kinase buffer.
-
Add the test inhibitor at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
LanthaScreen™ Eu Kinase Binding Assay
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase active site.
Materials:
-
DYRK kinase tagged with an epitope (e.g., GST-DYRK1A)
-
Europium-labeled anti-epitope antibody (e.g., Eu-anti-GST)
-
Fluorescently labeled ATP-competitive kinase tracer
-
Test inhibitor
-
Assay buffer
-
TR-FRET plate reader
Procedure:
-
Assay Setup:
-
Prepare a solution of the kinase and the europium-labeled antibody in the assay buffer.
-
Prepare a solution of the fluorescent tracer in the assay buffer.
-
Prepare serial dilutions of the test inhibitor.
-
-
Binding Reaction:
-
In an assay plate, combine the kinase/antibody mixture, the tracer solution, and the test inhibitor.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
FRET Measurement:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
The FRET signal is generated when the europium-labeled antibody and the fluorescent tracer are in close proximity, which occurs when the tracer is bound to the kinase.
-
-
Data Analysis:
-
Inhibitor binding to the kinase displaces the tracer, leading to a decrease in the FRET signal.
-
Calculate the percent inhibition based on the decrease in the FRET signal and determine the IC50 value.
-
Conclusion
This compound stands out as a highly potent pan-DYRK inhibitor with excellent selectivity against the broader kinome. Its oral bioavailability further enhances its potential as a valuable research tool and a candidate for therapeutic development. The comparative data presented in this guide highlights the distinct potency and selectivity profiles of various DYRK inhibitors, providing a valuable resource for researchers in selecting the most appropriate tool compound for their specific experimental needs. The detailed experimental protocols offer a foundation for the in-house evaluation and characterization of these and other novel DYRK inhibitors.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GSK 626616 | DYRK | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. apexbt.com [apexbt.com]
A Comparative Analysis of GSK-626616 and Harmine Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biochemical and cellular activities of two notable kinase inhibitors: GSK-626616 and Harmine. While both compounds exhibit inhibitory effects on the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family, their broader pharmacological profiles diverge significantly. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows to aid researchers in selecting the appropriate tool compound for their studies.
Executive Summary
This compound is a potent and highly selective inhibitor of the DYRK family of kinases, demonstrating low nanomolar efficacy. Its focused activity makes it an excellent tool for specifically probing the functions of DYRK1A, DYRK2, and DYRK3. In contrast, Harmine, a naturally occurring β-carboline alkaloid, exhibits a more complex pharmacological profile. While it also inhibits DYRK1A, it is a potent inhibitor of monoamine oxidase A (MAO-A) and modulates several other signaling pathways, including the PI3K/AKT/mTOR and ERK pathways. This polypharmacology can be advantageous for certain therapeutic explorations but requires careful consideration of off-target effects in mechanistic studies.
Quantitative Data Comparison
The following tables summarize the reported inhibitory activities of this compound and Harmine against their primary targets and other relevant kinases.
Table 1: Inhibition of DYRK Family Kinases
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | DYRK3 | 0.7 nM | Not Specified | [1][2][3] |
| DYRK1A | Similar potency to DYRK3 | Not Specified | [2][3] | |
| DYRK2 | Similar potency to DYRK3 | Not Specified | [2][3] | |
| Harmine | DYRK1A | 80 nM | Not Specified | [4] |
| DYRK1A | 70 nM (average) | TR-FRET | [5] | |
| DYRK1A | 9 nM | 33P-ATP Assay | [5] | |
| DYRK1A | 33 nM | In vitro kinase assay | [6] | |
| DYRK1B | 166 nM | In vitro kinase assay | [6] | |
| DYRK2 | 900 nM | Not Specified | [4] | |
| DYRK3 | 800 nM | Not Specified | [4] | |
| DYRK4 | 80 µM | In vitro kinase assay | [6] |
Table 2: Off-Target Inhibitory Activity of Harmine
| Target | IC50 / Ki | Assay Type | Reference |
| Monoamine Oxidase A (MAO-A) | IC50: 60 nM | MAO-Glo Assay | [5] |
| Ki: 16.9 nM | Not Specified | [7] | |
| Serotonin 5-HT2A Receptor | Ki: 230–397 nM | Radioligand Binding | [7] |
| Imidazoline I2 Receptor | Ki: 10 nM | Radioligand Binding | [7] |
Table 3: Cellular Activity of Harmine
| Cell Line | Effect | IC50 | Assay Type | Reference |
| H4 (Glioma) | Inhibition of cell viability | 4.9 µM | PrestoBlue Assay | [5] |
| U87 (Glioblastoma) | Inhibition of cell viability | 45.3 µM | PrestoBlue Assay | [5] |
Signaling Pathways
The following diagrams illustrate the primary signaling pathways modulated by this compound and Harmine.
Caption: this compound signaling pathway.
Caption: Harmine's multiple signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
DYRK1A Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay measures the binding of an inhibitor to the DYRK1A kinase.
Materials:
-
DYRK1A-GST fusion protein
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer 236
-
384-well low-volume black non-binding polystyrene plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare a 3x solution of DYRK1A-GST (e.g., 15 nM) and Eu-anti-GST antibody (e.g., 6 nM) in 1x Kinase Buffer A. Prepare a 3x solution of Kinase Tracer 236 (e.g., 54 nM) in the same buffer. Prepare serial dilutions of the test compound (this compound or Harmine) in DMSO, followed by a dilution in Kinase Buffer A to create 3x final concentrations.
-
Assay Assembly: In a 384-well plate, add 5 µL of the 3x test compound solution. Add 5 µL of the 3x DYRK1A/antibody mixture. Add 5 µL of the 3x tracer solution.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at both 615 nm (donor) and 665 nm (acceptor) following excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
Caption: TR-FRET experimental workflow.
Western Blot for PI3K/AKT/mTORC1 Pathway Analysis
This protocol details the detection of key phosphorylated proteins in a signaling cascade.
Materials:
-
Cells of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6K1 (Thr389), anti-total-S6K1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with this compound, Harmine, or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Caption: Western blot experimental workflow.
MAO-A Inhibition Assay (Kynuramine Substrate)
This fluorometric assay measures the activity of MAO-A.
Materials:
-
Recombinant human MAO-A
-
Kynuramine (substrate)
-
Test compound (Harmine)
-
Clorgyline (positive control)
-
Phosphate buffer (100 mM, pH 7.4)
-
2N NaOH
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of MAO-A and kynuramine in phosphate buffer. Prepare serial dilutions of Harmine and clorgyline.
-
Assay Reaction: To the wells of a 96-well plate, add the test compound or control, followed by the MAO-A enzyme solution. Pre-incubate at 37°C for 10 minutes.
-
Initiation and Termination: Initiate the reaction by adding the kynuramine substrate. Incubate at 37°C for 20 minutes. Terminate the reaction by adding 2N NaOH.
-
Fluorescence Reading: Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without any inhibitor. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.[8]
PrestoBlue® Cell Viability Assay
This assay measures the metabolic activity of viable cells.
Materials:
-
Cells cultured in a 96-well plate
-
Test compound (this compound or Harmine)
-
PrestoBlue® Cell Viability Reagent
-
Fluorescence or absorbance plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the test compound for the desired duration (e.g., 72 hours).
-
Reagent Addition: Add PrestoBlue® reagent (typically 10% of the culture volume) to each well.
-
Incubation: Incubate the plate at 37°C for a period ranging from 10 minutes to 2 hours, depending on the cell type and density.
-
Measurement: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm with a 600 nm reference) of each well.
-
Data Analysis: After subtracting the background reading from wells with media only, calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the compound concentration to determine the IC50 value.[9][10]
Conclusion
This compound and Harmine are both valuable research tools, but their distinct activity profiles dictate their optimal applications. This compound is the compound of choice for studies requiring specific inhibition of the DYRK kinase family, owing to its high potency and selectivity. Harmine, with its broader spectrum of activity, may be better suited for investigations into complex cellular processes where the modulation of multiple pathways, including DYRK1A, MAO-A, and PI3K/AKT signaling, is of interest. Researchers should carefully consider the data and experimental contexts presented in this guide to make an informed decision for their specific research needs.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 7. PrestoBlue cell viability assays [bio-protocol.org]
- 8. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PrestoBlue Cell Viability Reagent for Microplates Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. PrestoBlue and CyQUANT Direct Confirmation Assay for Cell Viability Protocol | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to DYRK Inhibitors: GSK-626616 vs. AZ191
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent DYRK (Dual-specificity tyrosine-phosphorylation-regulated kinase) inhibitors, GSK-626616 and AZ191. The information presented is curated from publicly available research to assist in the selection of the most appropriate inhibitor for specific research applications. This document summarizes their performance based on experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways and experimental workflows.
Introduction to this compound and AZ191
This compound is a potent, orally bioavailable inhibitor of the DYRK family of kinases. It has demonstrated significant inhibitory activity against DYRK3 and other DYRK family members, such as DYRK1A and DYRK2, with similar potency[1][2]. Its development has been linked to potential therapeutic applications in the treatment of anemia[1][2].
AZ191 is a potent and selective inhibitor of DYRK1B[3][4]. It exhibits significant selectivity for DYRK1B over other members of the DYRK family, particularly DYRK2[3][4]. Research has highlighted its role in modulating the cell cycle through its effects on Cyclin D1 phosphorylation and subsequent degradation[5].
Quantitative Data Presentation
The following tables summarize the in vitro potency and selectivity of this compound and AZ191 against various DYRK kinases as reported in the literature. It is important to note that these values were determined in separate studies and may not be directly comparable due to potential variations in experimental conditions.
Table 1: In Vitro Potency (IC50) of this compound and AZ191 against DYRK Kinases
| Compound | DYRK1A (nM) | DYRK1B (nM) | DYRK2 (nM) | DYRK3 (nM) |
| This compound | Similar potency to DYRK3 | Not Reported | Similar potency to DYRK3 | 0.7 |
| AZ191 | 88 | 17 | 1890 | Not Reported |
Data for this compound sourced from[1][2]. Data for AZ191 sourced from[3][4]. "Similar potency" for this compound indicates that the inhibitory activity is in the same nanomolar range as for DYRK3.
Table 2: Selectivity Profile of AZ191
| Compound | Selectivity vs. DYRK1A | Selectivity vs. DYRK2 |
| AZ191 | ~5-fold | ~110-fold |
Selectivity is calculated as a ratio of IC50 values (IC50 of off-target kinase / IC50 of DYRK1B). Data sourced from[3][4].
Experimental Protocols
Detailed methodologies for key experiments are crucial for interpreting the presented data and for designing future studies. Below are representative protocols for in vitro kinase assays used to determine the inhibitory potency of compounds like this compound and AZ191.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific DYRK kinase.
1. Reagents and Materials:
-
Recombinant human DYRK kinase (e.g., DYRK1A, DYRK1B, DYRK2, DYRK3)
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 1 mM DTT)
-
ATP solution
-
Test compounds (this compound or AZ191) serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit, Promega)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
2. Assay Procedure:
-
Prepare a reaction mixture containing the specific DYRK kinase in kinase buffer.
-
Add the serially diluted test compound to the wells of the assay plate. A DMSO control (vehicle) is included.
-
Add the kinase reaction mixture to the wells containing the test compound and incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding the detection reagent according to the manufacturer's instructions. This reagent typically quenches the kinase reaction and measures the amount of ADP produced, which is proportional to kinase activity.
-
Measure the signal (e.g., luminescence) using a plate reader.
3. Data Analysis:
-
The raw data is normalized to the controls (0% inhibition for DMSO vehicle and 100% inhibition for a known potent inhibitor or no enzyme).
-
The normalized data is then plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
Conclusion
This compound and AZ191 are both valuable tools for studying the biological functions of the DYRK family of kinases. This compound is a pan-DYRK inhibitor with high potency, making it suitable for studies where broad inhibition of the DYRK family is desired. In contrast, AZ191 offers a more selective inhibition of DYRK1B, which is advantageous for dissecting the specific roles of this kinase. The choice between these two inhibitors will ultimately depend on the specific research question and the desired selectivity profile. The data and protocols provided in this guide are intended to aid researchers in making an informed decision.
References
- 1. courses.edx.org [courses.edx.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A novel DYRK1B inhibitor AZ191 demonstrates that DYRK1B acts independently of GSK3β to phosphorylate cyclin D1 at Thr(286), not Thr(288) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kinase-screen.mrc.ac.uk [kinase-screen.mrc.ac.uk]
Western Blot Analysis for GSK-626616 Target Validation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK-626616, a potent DYRK3 inhibitor, with other alternative inhibitors, supported by experimental data from Western blot analyses. Detailed protocols and visual diagrams are included to facilitate the replication and interpretation of these target validation studies.
Introduction to this compound and its Target
This compound is a small molecule inhibitor targeting Dual-specificity tyrosine-phosphorylation-regulated kinase 3 (DYRK3). DYRK3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including the regulation of the mTORC1 signaling pathway. By inhibiting DYRK3, this compound has been shown to modulate the phosphorylation of downstream targets, making it a valuable tool for studying DYRK3 function and a potential therapeutic agent. This guide focuses on the use of Western blot analysis to validate the engagement and downstream effects of this compound on its target, DYRK3, and compares its performance with other known DYRK inhibitors.
Comparative Analysis of DYRK3 Inhibitors
The following table summarizes the quantitative data from Western blot analyses of this compound and alternative DYRK3 inhibitors. The data highlights the potency and effects of these inhibitors on the phosphorylation of key downstream targets in the mTORC1 signaling pathway.
| Inhibitor | Target(s) | IC50 (DYRK3) | Cell Line | Target Protein Analyzed (by Western Blot) | Observed Effect on Phosphorylation | Reference |
| This compound | DYRK3, DYRK1A, DYRK2 | 0.7 nM | HeLa, HEK293 | p-S6K1 (Thr389), p-PRAS40 (Thr246) | Decreased phosphorylation, indicating mTORC1 pathway inhibition. | [1][2] |
| Harmine | DYRK1A, DYRK2, DYRK3 | ~800 nM | Neuroblastoma cells | CAMKV | Induces aggregation of CAMKV, a DYRK3 substrate. | [3] |
| AZ191 | DYRK1B (selective) | Not specified for DYRK3 | HEK293, PANC-1 | p-Cyclin D1 (Thr286) | Abolishes DYRK1B-driven phosphorylation. | [4][5] |
Experimental Protocols
Detailed Western Blot Protocol for DYRK3 and Phospho-S6K1 Analysis
This protocol outlines the steps for performing a Western blot to analyze the effect of this compound on DYRK3 and the phosphorylation of its downstream target, S6K1.
1. Cell Culture and Treatment:
-
Culture HeLa or HEK293 cells in appropriate media until they reach 70-80% confluency.
-
Treat cells with this compound at a final concentration of 1 µM for 2-6 hours. Include a DMSO-treated vehicle control.
-
For comparison, treat parallel cultures with other DYRK inhibitors (e.g., Harmine at 10 µM, AZ191 at 1 µM) for the same duration.
2. Protein Extraction:
-
After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
4. SDS-PAGE:
-
Prepare protein samples by mixing with 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Perform the transfer at 100V for 1 hour or at 25V overnight at 4°C.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against DYRK3 (e.g., from Thermo Fisher Scientific, cat# PA5-21875) and phospho-S6K1 (Thr389) (e.g., from Cell Signaling Technology) overnight at 4°C with gentle agitation. Use a 1:1000 dilution in 5% BSA/TBST.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
7. Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
8. Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phospho-S6K1 signal to the total S6K1 or a loading control (e.g., β-actin or GAPDH) to determine the relative change in phosphorylation.
Visualizations
Signaling Pathway of DYRK3 and this compound Action
Caption: DYRK3-mTORC1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Western Blot Analysis
Caption: Step-by-step experimental workflow for Western blot analysis.
References
- 1. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
- 2. Kinase activity of DYRK family members is required for regulating primary cilium length, stability and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. A novel DYRK1B inhibitor AZ191 demonstrates that DYRK1B acts independently of GSK3β to phosphorylate cyclin D1 at Thr(286), not Thr(288) - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK-626616: A Comparative Guide to Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase selectivity profile of GSK-626616, a potent inhibitor of the Dual-specificity tyrosine-regulated kinase (DYRK) family. Its performance is compared with other known DYRK inhibitors, supported by experimental data to aid in the selection of the most appropriate chemical probe for research and drug development.
Executive Summary
This compound is a highly potent inhibitor of DYRK3, with a reported IC50 of 0.7 nM. It also demonstrates similar potency against other members of the DYRK family, namely DYRK1A and DYRK2.[1][2][3] A key characteristic of this compound is its remarkable selectivity across the human kinome. An extensive in vitro screen against a panel of 451 kinases revealed negligible activity against most kinases, highlighting its specificity for the DYRK family.[4] This guide presents a comparative analysis of this compound with other DYRK inhibitors, namely Harmine, Leucettine L41, and AnnH75, to provide a clear perspective on their respective selectivity profiles.
Kinase Selectivity Profile of this compound
This compound's high selectivity is a critical attribute for its use as a chemical probe to investigate the biological functions of DYRK kinases. A kinome-wide scan demonstrated that at a concentration of 0.1 µM, this compound primarily inhibits DYRK family kinases with a high degree of selectivity.[4] Even at a higher concentration of 1 µM, it maintains reasonable selectivity for the DYRK family, though some off-target effects are observed.[4]
Table 1: Primary Targets of this compound
| Target Kinase | IC50 (nM) | Reference |
| DYRK3 | 0.7 | [1][2][3] |
| DYRK1A | Similar to DYRK3 | [1] |
| DYRK2 | Similar to DYRK3 | [1] |
Comparison with Alternative DYRK Inhibitors
To provide a comprehensive understanding of this compound's performance, its selectivity is compared against other commonly used DYRK inhibitors.
Table 2: Comparative Kinase Selectivity of DYRK Inhibitors
| Inhibitor | Primary Targets | Notable Off-Targets (at 1 µM) | Selectivity Profile Summary |
| This compound | DYRK1A, DYRK2, DYRK3 | Casein Kinase 2 (~20-fold less potent)[1] | Highly selective for the DYRK family with minimal off-target activity at 0.1 µM.[4] |
| Harmine | DYRK1A, DYRK1B, DYRK2, DYRK3 | Monoamine Oxidase A (MAO-A) (often more potent than DYRK1A),[5][6] other kinases at 10 µM.[7][8][9] | Potent DYRK1A inhibitor but suffers from significant off-target effects, most notably potent inhibition of MAO-A.[5][6] |
| Leucettine L41 | DYRKs, CLKs | CK2, SLK, PIKfyve/Vac14/Fig4[10][11] | A potent inhibitor of DYRKs and CLKs with a distinct off-target profile that includes lipid kinases.[10][11][12][13][14] |
| AnnH75 | DYRK1A, DYRK1B | CLK1, CLK4, Haspin/GSG2[5] | An optimized harmine analog with potent DYRK1A inhibition and devoid of MAO-A activity. It shows high selectivity in a panel of 300 kinases.[5][15][16][17][18] |
Experimental Methodologies
The determination of kinase inhibition and selectivity is crucial for the characterization of compounds like this compound. Below is a detailed, generalized protocol for an in vitro kinase inhibition assay.
Biochemical Kinase Inhibition Assay Protocol
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT).
- ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km of the kinase for ATP.
- Substrate Solution: Prepare a stock solution of the specific peptide or protein substrate for the target kinase in the kinase buffer.
- Kinase Solution: Dilute the purified recombinant kinase to the desired concentration in kinase buffer.
- Test Compound: Prepare a serial dilution of the test compound (e.g., this compound) in 100% DMSO.
2. Assay Procedure:
- Add a small volume (e.g., 1 µL) of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
- Add the diluted kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding a mixture of the substrate and ATP solution to each well.
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
3. Detection:
- Terminate the kinase reaction by adding a stop solution (e.g., EDTA).
- Quantify kinase activity. Several detection methods can be used:
- Radiometric Assay: Utilizes [γ-³²P]ATP or [γ-³³P]ATP and measures the incorporation of the radiolabel into the substrate.
- Luminescence-based Assay: Measures the amount of ATP remaining in the well after the kinase reaction (e.g., Kinase-Glo®).
- Fluorescence-based Assay: Employs fluorescently labeled substrates or antibodies to detect phosphorylation.
4. Data Analysis:
- Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the compound concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the biological context of this compound's activity, the following diagrams are provided.
DYRK kinases are involved in various cellular signaling pathways. This compound, by inhibiting DYRK3, can modulate pathways such as the mTORC1 signaling cascade, which is crucial for cell growth and proliferation.
References
- 1. ashpublications.org [ashpublications.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. imls.uzh.ch [imls.uzh.ch]
- 5. Selectivity Profiling and Biological Activity of Novel β-Carbolines as Potent and Selective DYRK1 Kinase Inhibitors | PLOS One [journals.plos.org]
- 6. Development of Kinase-Selective, Harmine-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Kinase-Selective, Harmine-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selectivity, cocrystal structures, and neuroprotective properties of leucettines, a family of protein kinase inhibitors derived from the marine sponge alkaloid leucettamine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Leucettines, a class of potent inhibitors of cdc2-like kinases and dual specificity, tyrosine phosphorylation regulated kinases derived from the marine sponge leucettamine B: modulation of alternative pre-RNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. How to Separate Kinase Inhibition from Undesired Monoamine Oxidase A Inhibition—The Development of the DYRK1A Inhibitor AnnH75 from the Alkaloid Harmine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How to Separate Kinase Inhibition from Undesired Monoamine Oxidase A Inhibition-The Development of the DYRK1A Inhibitor AnnH75 from the Alkaloid Harmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
GSK-626616: A Novel DYRK3 Inhibitor for Anemia Treatment Compared to Standard Therapies
A deep dive into the preclinical efficacy and mechanism of action of GSK-626616, a potent DYRK3 inhibitor, and its potential positioning against established anemia treatments such as erythropoiesis-stimulating agents (ESAs) and iron supplementation.
This guide provides a comprehensive comparison of the investigational drug this compound with standard anemia therapies for researchers, scientists, and drug development professionals. The information is based on available preclinical data.
Mechanism of Action: Targeting DYRK3
This compound is a potent, orally bioavailable inhibitor of the dual-specificity tyrosine-regulated kinase 3 (DYRK3)[1]. It also shows similar potency against other members of the DYRK family, such as DYRK1A and DYRK2[1]. The proposed mechanism for its anti-anemic effect involves the inhibition of DYRK3, which is believed to be a negative regulator of erythropoiesis, particularly under conditions of erythropoietic stress[2]. By inhibiting DYRK3, this compound is hypothesized to increase the proliferation of erythroid progenitors, leading to a higher production of red blood cells[2].
Standard anemia therapies, in contrast, work through different mechanisms. Erythropoiesis-stimulating agents (ESAs) like epoetin alfa and darbepoetin alfa mimic the action of endogenous erythropoietin (EPO) to stimulate red blood cell production[2]. Iron supplementation addresses iron deficiency, a common cause of anemia, by providing the necessary building block for hemoglobin synthesis. Other treatments for anemia of chronic disease focus on managing the underlying inflammatory condition[2].
Preclinical Efficacy of this compound
The primary evidence for the in vivo efficacy of this compound comes from a preclinical study in a mouse model of chemotherapy-induced anemia[2]. While the full peer-reviewed data is not publicly available, a conference abstract summarizes the key findings.
Key Findings from Preclinical Studies:
-
Increased Hemoglobin Levels: In a mouse model where anemia was induced by carboplatin and radiation, daily intraperitoneal administration of this compound resulted in a statistically significant increase in hemoglobin levels at day 15 compared to the vehicle-treated control group[2].
-
Elevated Platelet Levels: The same study also reported that platelet levels were elevated in the this compound treated group compared to the control group at day 15[2].
-
Enhanced Erythroid Progenitor Proliferation: In vitro studies using human bone marrow showed that this compound enhances the number of colony-forming unit-erythroid (CFU-E) stimulated by erythropoietin (Epo)[2]. This suggests a synergistic effect with endogenous Epo.
Quantitative Data Summary
Detailed quantitative data from direct comparative studies between this compound and standard anemia therapies are not available in the public domain. The following table is based on the qualitative findings from the preclinical abstract on this compound and established knowledge of standard therapies.
| Efficacy Parameter | This compound (Preclinical Data) | Standard Anemia Therapies (ESAs, Iron) |
| Hemoglobin Increase | Statistically significant increase observed in a mouse model of anemia[2]. | Well-established efficacy in increasing hemoglobin levels in various types of anemia. |
| Red Blood Cell Production | Inferred increase due to enhanced erythroid progenitor proliferation[2]. | Directly stimulate or provide essential components for red blood cell production. |
| Effect on Platelets | Elevated platelet levels observed in a mouse model[2]. | Generally do not have a direct, intended effect on platelet levels. |
| Route of Administration | Orally bioavailable[1]. | ESAs are typically injectable; iron can be oral or intravenous. |
Experimental Protocols
Detailed experimental protocols for the preclinical studies on this compound are not fully available in the public domain. The following represents a generalized workflow based on the available information.
In Vitro Colony-Forming Unit-Erythroid (CFU-E) Assay:
A detailed protocol for the CFU-E assay mentioned in the abstract is not available. However, such assays typically involve the following steps:
-
Isolation of Bone Marrow Cells: Mononuclear cells are isolated from human bone marrow aspirates.
-
Cell Culture: The cells are cultured in a semi-solid medium (e.g., methylcellulose) containing a cocktail of cytokines, including erythropoietin (Epo).
-
Treatment: Different concentrations of this compound are added to the culture medium.
-
Incubation: The cultures are incubated for a specific period (typically 7-14 days) to allow for the formation of erythroid colonies.
-
Colony Counting: The number of CFU-E colonies (identifiable by their characteristic red color due to hemoglobin) is counted under a microscope.
Comparison with Standard Therapies: A Prospective Outlook
This compound, with its novel mechanism of action as a DYRK3 inhibitor, presents a potential new therapeutic avenue for anemia. Its oral bioavailability is a significant advantage over injectable ESAs. The preclinical data, though limited, suggests its potential to not only increase hemoglobin but also platelet levels, which could be beneficial in certain patient populations.
However, a direct and comprehensive comparison with standard therapies is currently hampered by the lack of published clinical trial data for this compound. Key questions that remain to be answered include:
-
Clinical Efficacy: How does the magnitude of hemoglobin increase with this compound compare to that achieved with ESAs in different patient populations (e.g., chronic kidney disease, chemotherapy-induced anemia)?
-
Safety Profile: What is the long-term safety profile of this compound in humans?
-
Iron Metabolism: How does this compound affect iron utilization and storage compared to standard therapies?
-
Patient-Reported Outcomes: Does treatment with this compound lead to improvements in quality of life and fatigue in anemic patients?
Further research and the publication of data from clinical trials are essential to fully understand the therapeutic potential of this compound and its place in the management of anemia relative to current standard-of-care treatments.
References
Cellular Thermal Shift Assay (CETSA) for GSK-626616: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the Cellular Thermal Shift Assay (CETSA) for evaluating the target engagement of GSK-626616, a potent inhibitor of Dual-specificity tyrosine-regulated kinase 3 (DYRK3). Due to the limited availability of public CETSA data for this compound, this document outlines a generalized experimental protocol adaptable for DYRK3 and compares this compound with other known DYRK3 inhibitors based on their biochemical potencies and reported biological activities.
Introduction to this compound and its Target
This compound is a small molecule inhibitor targeting DYRK3, a serine/threonine kinase involved in various cellular processes, including cell cycle regulation, stress granule dissolution, and signaling pathways related to cell survival and proliferation.[1][2] this compound is a potent inhibitor of DYRK3 with a reported IC50 of 0.7 nM.[2] It also exhibits inhibitory activity against other members of the DYRK family, such as DYRK1A and DYRK2, with similar potency.[2][3]
Comparative Analysis of DYRK3 Inhibitors
While specific CETSA data for this compound is not publicly available, a comparison with other known DYRK3 inhibitors can be made based on their biochemical potency. This information is crucial for selecting appropriate tool compounds for research and for interpreting experimental results.
| Compound | Target(s) | IC50 (nM) | Notes |
| This compound | DYRK3 , DYRK1A, DYRK2 | 0.7 | Orally bioavailable.[2][3] |
| Harmine | DYRK1A, DYRK3 | ~50 (for DYRK1A) | A natural beta-carboline alkaloid.[4] |
| CGP 57380 | MNK1, DYRK3 | ~2200 (for MNK1) | A known inhibitor of MNK1 with off-target effects on DYRK3.[1] |
Note: The IC50 values are obtained from various sources and may not be directly comparable due to different assay conditions.
DYRK3 Signaling Pathway
DYRK3 is implicated in multiple signaling pathways. Understanding these pathways is essential for designing experiments and interpreting the cellular consequences of DYRK3 inhibition. One key pathway involves the regulation of mTORC1 signaling, which is crucial for cell growth and proliferation. DYRK3 can phosphorylate PRAS40, a component of the mTORC1 complex, thereby modulating its activity.
DYRK3 signaling in response to stress and growth factors.
Experimental Protocol: Cellular Thermal Shift Assay for DYRK3
This section provides a generalized protocol for performing a Western blot-based CETSA to assess the target engagement of inhibitors with DYRK3 in intact cells.
Materials:
-
Cell line expressing endogenous DYRK3 (e.g., HEK293T, HeLa)
-
This compound and other DYRK3 inhibitors
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibody against DYRK3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Thermocycler or heating blocks
-
Centrifuge
Workflow:
References
A Comparative Guide to mTORC1 Inhibition: Profiling GSK-626616 Against Classical Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of GSK-626616, an indirect mTORC1 inhibitor, with classical allosteric and ATP-competitive inhibitors, supported by experimental data and protocols.
The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism, making it a critical target in drug development, particularly in oncology and metabolic diseases. Inhibition of this pathway is a key therapeutic strategy, and a variety of inhibitors with distinct mechanisms of action have been developed. This guide provides a comparative analysis of this compound, highlighting its unique indirect mechanism of mTORC1 inhibition, against the well-established allosteric inhibitor Rapamycin and the potent ATP-competitive inhibitor Torin 1.
Mechanism of Action: A Tale of Three Inhibitors
The primary distinction between these compounds lies in their mode of inhibiting mTORC1 activity.
-
This compound: The Indirect Modulator. this compound is a potent, orally bioavailable inhibitor of the DYRK3 kinase, with an IC50 of 0.7 nM.[1][2][3] It does not directly bind to the mTOR kinase. Instead, it inhibits mTORC1 signaling indirectly. The kinase DYRK3 is known to phosphorylate and inactivate PRAS40, a negative regulator of mTORC1.[4][5] By inhibiting DYRK3, this compound prevents PRAS40 phosphorylation. This leads to an enhanced association of PRAS40 with the mTORC1 complex, thereby suppressing its kinase activity.[1][6] Consequently, downstream signaling events, such as the phosphorylation of S6K1, are reduced.[1]
-
Rapamycin: The Allosteric Pioneer. Rapamycin and its analogs (rapalogs) are the first generation of mTOR inhibitors. Rapamycin first forms a complex with the intracellular protein FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to allosteric inhibition of mTORC1.[7] This mechanism is highly specific for mTORC1; however, it only partially inhibits the phosphorylation of certain substrates, like 4E-BP1.[8]
-
Torin 1: The ATP-Competitive Powerhouse. As a second-generation mTOR inhibitor, Torin 1 acts as an ATP-competitive kinase inhibitor. It directly targets the catalytic site of the mTOR kinase, effectively blocking the phosphorylation of all known mTORC1 and mTORC2 substrates.[8] This leads to a more complete and profound inhibition of mTOR signaling compared to Rapamycin.
Signaling Pathway Overview
The diagram below illustrates the mTORC1 signaling cascade and the points of intervention for this compound, Rapamycin, and Torin 1.
Comparative Performance Data
The following table summarizes key quantitative data for this compound and representative alternative mTORC1 inhibitors.
| Parameter | This compound | Rapamycin | Torin 1 |
| Primary Target | DYRK3 | mTOR (FRB Domain) | mTOR (Kinase Domain) |
| Mechanism | Indirect, ATP-competitive (on DYRK3) | Allosteric mTORC1 inhibitor | ATP-competitive mTOR inhibitor |
| IC50 / Ki | IC50: 0.7 nM (for DYRK3)[1] | IC50: ~0.1 nM (for mTORC1) | IC50: ~2 nM (for mTOR)[9] |
| Specificity | Selective for DYRK family kinases[2] | Highly specific for mTORC1 (acute) | Pan-mTOR (inhibits mTORC1 & mTORC2)[9] |
| Effect on p-S6K1 | Inhibition[1] | Potent Inhibition[8] | Potent Inhibition[8] |
| Effect on p-4EBP1 | Inhibition (indirect) | Partial/Incomplete Inhibition[8] | Complete Inhibition[8] |
Key Experimental Protocols
Confirmation of mTORC1 inhibition is typically achieved by measuring the phosphorylation status of its downstream substrates. Below are standard protocols for Western Blot analysis and in vitro kinase assays.
Western Blot Analysis of mTORC1 Signaling
This protocol is used to assess the phosphorylation levels of key mTORC1 downstream targets like S6K1 and 4E-BP1 in cell lysates following inhibitor treatment.
Materials:
-
Cell culture reagents
-
Compound of interest (e.g., this compound)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or 3% BSA in TBS-T)
-
Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound or other inhibitors for the specified time. A DMSO-treated control should be included.
-
Cell Lysis: Place culture dishes on ice, wash cells once with ice-cold PBS, and then add ice-cold lysis buffer.[10]
-
Protein Extraction: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[10]
-
Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli sample buffer, and boil for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.[11]
-
Washing & Secondary Antibody Incubation: Wash the membrane three times with TBS-T. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBS-T. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[11] Quantify band intensity relative to total protein and loading controls.
In Vitro mTORC1 Kinase Assay
This assay directly measures the kinase activity of immunoprecipitated mTORC1 against a purified substrate.
Materials:
-
HEK293T cells
-
Antibodies for immunoprecipitation (e.g., anti-Raptor)
-
Protein A/G agarose beads
-
mTOR Lysis Buffer (e.g., 40 mM HEPES pH 7.4, 150 mM NaCl, 1% Triton X-100, protease/phosphatase inhibitors)[9]
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂)[9]
-
Purified recombinant substrate (e.g., GST-4E-BP1)[9]
-
ATP (including [γ-³²P]ATP for radioactive detection if needed)
-
Inhibitor compounds
Procedure:
-
Immunoprecipitation of mTORC1: Lyse HEK293T cells and perform immunoprecipitation (IP) using an anti-Raptor antibody to pull down the mTORC1 complex.[12]
-
Washing: Wash the immunoprecipitated beads multiple times with lysis buffer and then once with kinase wash buffer to remove detergents and non-specific proteins.[13]
-
Kinase Reaction Setup: Resuspend the beads in kinase assay buffer. Aliquot the bead slurry into separate reaction tubes.
-
Inhibitor Pre-incubation: Add this compound or other inhibitors to the respective tubes and pre-incubate for 10-20 minutes on ice.
-
Initiate Reaction: Start the kinase reaction by adding the purified substrate (e.g., GST-4E-BP1) and ATP to each tube.[9]
-
Incubation: Incubate the reactions at 30-37°C for 30 minutes with gentle shaking.[9][13]
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analysis: Analyze the reaction products by Western Blot using a phospho-specific antibody for the substrate (e.g., anti-phospho-4E-BP1 Thr37/46) or by autoradiography if using [γ-³²P]ATP.[12]
Experimental Workflow Diagram
The following diagram outlines a typical workflow for characterizing a novel mTORC1 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK 626616 | DYRK | Tocris Bioscience [tocris.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. condensates.com [condensates.com]
- 5. Dual specificity kinase DYRK3 couples stress granule condensation/dissolution to mTORC1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. targetmol.cn [targetmol.cn]
- 7. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Handling Precautions for GSK-626616
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling GSK-626616. Adherence to these protocols is mandatory to ensure a safe laboratory environment and prevent exposure.
This compound is a potent inhibitor of dual-specificity tyrosine-regulated kinase 3 (DYRK3). While specific hazard information is still being fully characterized, it is imperative to handle this compound with the utmost care, utilizing appropriate personal protective equipment (PPE) and following established laboratory safety protocols. The following information outlines the necessary PPE, handling procedures, and disposal plans.
Personal Protective Equipment (PPE) Summary
A comprehensive approach to personal protection is required when handling this compound in solid or solution form. The following table summarizes the recommended PPE.
| PPE Category | Specification | Purpose |
| Respiratory Protection | NIOSH (US) or EN 149 (EU) approved respirator. Use a full-face respirator if engineering controls are not sufficient. | To prevent inhalation of dust or aerosols. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes or airborne particles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer's data for breakthrough times. | To prevent skin contact. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. Consider a disposable suit for large quantities or potential for spills. | To protect skin from accidental exposure. |
Experimental Protocols: PPE Usage and Disposal
1. PPE Selection and Inspection:
-
Before entering the designated handling area, select the appropriate PPE as detailed in the table above.
-
Visually inspect all PPE for any signs of damage, such as tears, punctures, or degradation. Replace any compromised items immediately.
2. Donning Procedure:
-
Step 1: Perform hand hygiene.
-
Step 2: Put on the laboratory coat or disposable suit.
-
Step 3: Put on the respirator. Ensure a proper fit and perform a seal check according to the manufacturer's instructions.
-
Step 4: Put on eye protection.
-
Step 5: Put on gloves, ensuring they overlap the cuffs of the laboratory coat.
3. Handling of this compound:
-
All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood or other appropriate ventilated enclosure.
-
Avoid the generation of dust.
-
In case of a spill, follow the established laboratory spill response protocol.
4. Doffing Procedure (to be performed in a designated area):
-
Step 1: Remove gloves using a technique that avoids skin contact with the outer surface.
-
Step 2: Remove the laboratory coat or disposable suit, turning it inside out as you remove it.
-
Step 3: Perform hand hygiene.
-
Step 4: Remove eye protection.
-
Step 5: Remove the respirator.
-
Step 6: Perform thorough hand hygiene.
5. Disposal Plan:
-
All disposable PPE (gloves, disposable suits) and any materials contaminated with this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Dispose of the hazardous waste according to institutional and local regulations. Do not mix with general laboratory waste.
Workflow for Handling this compound
The following diagram illustrates the procedural flow for safely handling this compound, from preparation to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
